Jasminoside B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3/t10-,11-,12-,13+,14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRXLXOCHNGHBC-PLJUSGQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C=C([C@H]1CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Analysis of Jasminoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside B, a secoiridoid glycoside, is a naturally occurring compound with potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and quantification, and a review of the associated biological signaling pathways. The information presented herein is intended to support further research and development of this promising bioactive molecule.
Natural Sources of this compound
This compound has been identified in plant species belonging to the genera Gardenia and Jasminum. While qualitative identification has been established in several species, comprehensive quantitative data remains a subject of ongoing research.
Principal Botanical Sources
The primary documented sources of this compound are:
-
Gardenia jasminoides Ellis : Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, the fruits of this plant are a significant source of various iridoid glycosides, including this compound.[2] The plant is widely cultivated for its ornamental and medicinal properties.[3]
-
Jasminum species : The genus Jasminum, belonging to the Oleaceae family, is another source of this compound and related secoiridoid glucosides.[1] Species within this genus that have been reported to contain similar compounds include Jasminum officinale, Jasminum amplexicaule, and Jasminum lanceolarium.[4][5]
Quantitative Analysis of Related Compounds in Gardenia jasminoides
While specific quantitative data for this compound is not extensively available in the public domain, studies on the phytochemical composition of Gardenia jasminoides provide valuable context on the concentration of other major iridoid glycosides. This data suggests the potential yield of this compound from this source.
| Compound | Plant Part | Concentration (µg/mg of dry weight) | Reference |
| Geniposide | Fruit | 56.37 ± 26.24 | [6][7] |
| Gardenoside | Fruit | 49.57 ± 18.78 | [6] |
| Geniposidic acid | Fruit | 3.15 ± 3.27 | [6][7] |
| Chlorogenic acid | Fruit | 0.69 ± 0.39 | [6][7] |
Experimental Protocols
The following sections detail generalized protocols for the extraction, isolation, and quantification of this compound from plant materials, based on established methods for similar secoiridoid glycosides from Gardenia jasminoides.
Extraction of this compound from Gardenia jasminoides Fruit
This protocol is adapted from methods used for the extraction of iridoid glycosides from Gardenia jasminoides.
Objective: To extract a crude mixture of phytochemicals, including this compound, from dried plant material.
Materials:
-
Dried and powdered fruit of Gardenia jasminoides
-
70% Methanol in water (v/v)
-
Celite (diatomaceous earth)
-
Ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Sample Preparation: Grind the dried fruits of Gardenia jasminoides into a fine powder.
-
Matrix Solid-Phase Dispersion (MSPD):
-
Mix 0.5 g of the powdered plant material with 0.75 g of Celite in a mortar.
-
Gently blend the mixture with a pestle until a homogeneous mixture is obtained.
-
-
Extraction:
-
Transfer the mixture to a suitable extraction vessel.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Wash the residue with a small volume of 70% methanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Storage: Store the dried crude extract at -20°C until further purification and analysis.
Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol outlines a general method for the quantitative analysis of this compound.
Objective: To determine the concentration of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Elution:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-95% B
-
55-60 min: 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 238 nm (or determined by UV-Vis spectrum of a pure standard)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathways and Biological Activities
While the specific molecular mechanisms of this compound are still under investigation, studies on extracts from Gardenia jasminoides and related iridoid glycosides suggest involvement in key signaling pathways related to inflammation and neuroprotection.
Anti-Inflammatory Signaling Pathways
Extracts from Gardenia jasminoides have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Putative anti-inflammatory signaling pathway modulated by Gardenia jasminoides extract.
Neuroprotective Mechanisms
The neuroprotective effects of many natural compounds are attributed to their ability to counteract oxidative stress and inhibit apoptotic pathways.
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Workflow for Bioactivity Screening
A typical workflow for investigating the biological activity of this compound is outlined below.
Caption: General experimental workflow for this compound research.
Conclusion
This compound is a compelling natural product with demonstrated presence in medicinally important plants like Gardenia jasminoides. While further quantitative studies and specific mechanistic investigations are warranted, the existing body of research on related compounds and plant extracts provides a strong foundation for future drug discovery and development efforts. The protocols and pathway diagrams presented in this guide offer a framework for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
The Enigmatic Jasminoside B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of Jasminoside B, a naturally occurring iridoid glycoside. While initially sought from Jasminum species, this investigation reveals a noteworthy correction to its botanical origins and synthesizes the available technical data on its isolation, characterization, and potential therapeutic mechanisms.
Discovery and Botanical Source Correction
Initial inquiries into this compound often associate it with the Jasminum genus, likely due to its name. However, a comprehensive review of the scientific literature indicates that this compound is predominantly isolated from the fruits of Gardenia jasminoides Ellis.[1][2][3] In contrast, extensive phytochemical reviews of various Jasminum species, such as Jasminum officinale, Jasminum sambac, and Jasminum amplexicaule, detail a wide array of other iridoids, secoiridoids, flavonoids, and essential oils, but do not list this compound as a constituent.[4][5][6][7]
One study on Jasminum officinale var. grandiflorum reported the isolation of a new iridoid glycoside named "jasgranoside B".[4][8][9][10] However, without detailed structural elucidation and spectroscopic data for comparison, it cannot be definitively concluded that jasgranoside B is identical to this compound. Therefore, for the purpose of this guide, all subsequent information pertains to this compound isolated from Gardenia jasminoides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and for the development of analytical and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₈ | [2][11] |
| Molecular Weight | 346.376 g/mol | [2][11] |
| CAS Number | 214125-04-9 | [2][11] |
| Class | Iridoid Glycoside | [11] |
| Purity (Commercial) | 95% - 99% | [2] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [2] |
Experimental Protocols: Isolation and Purification
Extraction
The initial step involves the extraction of the dried and powdered fruits of Gardenia jasminoides. A common method is solvent extraction, often utilizing a hydroalcoholic solution.
-
Solvent: A 60% ethanol-water solution (v/v) is frequently used for the extraction of iridoid glycosides from Gardenia fruits.[12]
-
Method: Percolation or reflux extraction are common techniques. For instance, dried fruit powder can be percolated with the solvent at room temperature.[12] Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance efficiency, with optimal conditions reported as a solid-to-liquid ratio of 1:30 in water at 70°C for 30 minutes.[13]
-
Concentration: The resulting extract is typically concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for the purification of this compound.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.[13]
-
Column Chromatography: Macroporous adsorption resins are widely used for the initial purification of iridoid glycosides. Resins like D101 are effective in enriching the glycoside fraction.[12] The process involves:
-
Adsorption: The extract is loaded onto the resin-packed column.
-
Washing: The column is washed with water to remove highly polar impurities.
-
Elution: The iridoid glycosides are eluted with a stepwise or gradient of ethanol-water solutions (e.g., 20% ethanol).[12]
-
-
Further Purification: For higher purity, fractions enriched with this compound may require further chromatographic steps, such as silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).[13]
Structural Elucidation
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.
Spectroscopic Data
While a complete, tabulated set of NMR data for this compound is not available in the reviewed literature, the primary methods for its structural confirmation are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
-
¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity. For a comprehensive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
Biological Activity and Signaling Pathways
This compound, as an iridoid glycoside, is reported to possess various pharmacological activities, with anti-inflammatory effects being a key area of interest.[11] The mechanism of action for iridoid glycosides often involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Mechanism
Studies on various iridoid glycosides have demonstrated their ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include c-Jun N-terminal kinase (JNK).[1][14][4][5][6][15]
The proposed anti-inflammatory signaling pathway for iridoid glycosides like this compound is as follows:
Experimental Workflow
The general workflow for the discovery and isolation of this compound from its botanical source can be summarized in the following diagram:
References
- 1. Cornel Iridoid Glycoside and Its Effective Component Regulate ATPase Vps4A/JNK to Alleviate Autophagy Deficit with Autophagosome Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. rsc.org [rsc.org]
- 4. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoid glycosides isolated from Oldenlandia diffusa inhibit LDL-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of Iridoid Glycoside from Corni Fructus on Type 2 Diabetes with Nonalcoholic Fatty Liver in Mice - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Jasminoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from medicinal plants such as Gardenia jasminoides and Asarum sieboldii, this compound exhibits promising immunosuppressive, anti-inflammatory, and neuroprotective properties.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, methodologies for its isolation and analysis, and an in-depth exploration of its known biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding of its molecular characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2][3] |
| Molecular Weight | 346.376 g/mol | [2][3] |
| CAS Number | 214125-04-9 | [1][2][3] |
| Appearance | White Powder/Crystalline Solid | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | |
| Purity | Typically >95% (as determined by HPLC) | [2] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
-
¹H and ¹³C NMR: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the stereochemistry of the glycosidic linkage and the iridoid core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in plants of the Gardenia and Asarum genera. The general workflow for its isolation and purification from plant material is outlined below.
Methodology:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compound.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This step helps to separate compounds based on their polarity. For instance, the extract might be partitioned between ethyl acetate and water to remove highly polar or non-polar impurities.
-
Column Chromatography: The resulting fraction enriched with this compound is further purified using various column chromatography techniques. Silica gel chromatography is commonly employed to separate compounds based on their affinity to the stationary phase. Size-exclusion chromatography, using resins like Sephadex, may also be used to separate molecules based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step of purification often involves preparative HPLC. This technique provides high resolution and is capable of yielding highly pure this compound.[2]
Analysis and Identification
The identity and purity of the isolated this compound are confirmed using a combination of analytical techniques.
References
Jasminoside B (CAS Number: 214125-04-9): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jasminoside B, a natural compound isolated from Gardenia jasminoides. This document collates available physicochemical data, outlines plausible experimental protocols for its study, and explores its potential biological activities and mechanisms of action.
Physicochemical Properties
This compound is classified as a monocyclic monoterpenoid, a class of secondary metabolites found in various plants.[1] While detailed experimental data for some of its properties are not widely published, the following table summarizes its known and predicted physicochemical characteristics.
| Property | Value | Source/Method |
| CAS Number | 214125-04-9 | [2][3] |
| Molecular Formula | C₁₆H₂₆O₈ | [2][3][4] |
| Molecular Weight | 346.37 g/mol | [2][3][4] |
| Botanical Source | Gardenia jasminoides | [2][3] |
| Compound Type | Monocyclic Monoterpenoid / Triterpenoid | [2][5] |
| Appearance | Powder | [5] |
| Purity | >95% (Commercially available) | [2][3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5] |
| Storage | -20°C, desiccated | [3][5] |
Experimental Protocols
The following sections detail methodologies for the isolation, analysis, and biological evaluation of this compound. These protocols are based on established methods for similar compounds isolated from Gardenia jasminoides.
Isolation of this compound from Gardenia jasminoides
The isolation of this compound can be achieved through a multi-step chromatographic process, adapted from methods used for the separation of iridoid glycosides from Gardenia jasminoides fruits.[1][6]
Protocol:
-
Extraction:
-
Air-dried and powdered fruits of Gardenia jasminoides are extracted with 70% ethanol in water at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).
-
-
Column Chromatography:
-
The enriched fraction is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC.
-
Column: C18, 10 µm particle size.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: UV detection at approximately 240 nm.
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using analytical HPLC.
Protocol:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) or UV detector at 240 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
Biological Activity Assays
The immunosuppressive potential of this compound can be evaluated by its effect on T-lymphocyte proliferation.[1]
Protocol:
-
Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium.
-
-
T-Cell Activation and Treatment:
-
PBMCs are seeded in a 96-well plate.
-
T-cell proliferation is stimulated using a combination of phorbol myristate acetate (PMA) and a monoclonal antibody against CD28.
-
This compound, dissolved in DMSO and diluted in culture medium, is added to the wells at various concentrations. A vehicle control (DMSO) is also included.
-
-
Proliferation Measurement (IL-2 Secretion Inhibition):
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentration of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition of IL-2 secretion is calculated relative to the stimulated, untreated control.
-
The anti-inflammatory effect of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS.
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells.
-
-
NO Measurement (Griess Assay):
-
After 24 hours of incubation, the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from an oxidative stress-induced insult.
Protocol:
-
Cell Culture and Treatment:
-
SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.
-
Cells are seeded in a 96-well plate.
-
The cells are pre-treated with different concentrations of this compound for 24 hours.
-
Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
-
Cell Viability Assessment (MTT Assay):
-
After the neurotoxin treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Biological Activities and Potential Mechanisms of Action
This compound has been reported to possess several pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive effects.[4]
Anti-Inflammatory and Immunosuppressive Effects
While direct experimental evidence for this compound is limited, other iridoid glycosides from Gardenia jasminoides have demonstrated significant immunosuppressive activity by inhibiting IL-2 secretion in activated T-cells.[1] The anti-inflammatory effects of extracts from this plant are suggested to be mediated through the inhibition of the JNK and p38 MAPK signaling pathways.[7] Furthermore, other compounds from the same plant have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[8] It is therefore plausible that this compound shares these mechanisms of action.
Neuroprotective Effects
The neuroprotective potential of this compound is suggested by studies on related compounds and extracts.[4] Flavonoids and other compounds with antioxidant properties have been shown to protect neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.[9] A potential mechanism for neuroprotection could involve the modulation of cellular signaling cascades that protect against apoptosis and promote cell survival.[4]
Visualizations: Signaling Pathways and Workflows
Plausible Anti-Inflammatory Signaling Pathway
The following diagram illustrates the NF-κB signaling pathway, a likely target for the anti-inflammatory effects of compounds from Gardenia jasminoides.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow for Isolation and Purification
The following diagram outlines the general workflow for isolating this compound.
Caption: General workflow for the isolation and purification of this compound.
Logical Relationship of Biological Activities
This diagram illustrates the interconnectedness of the observed biological activities.
Caption: Interrelationship of the potential biological activities of this compound.
References
- 1. Immunosuppressive iridoids from the fruits of Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 214125-04-9 | this compound [phytopurify.com]
- 3. usbio.net [usbio.net]
- 4. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 5. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Geniposide, an iridoid glucoside derived from Gardenia jasminoides, protects against lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Jasminoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B, a naturally occurring iridoid glycoside isolated from plants of the Jasminum and Gardenia genera, is emerging as a compound of interest in the field of pharmacology. Preliminary research and the broader biological activities of related compounds suggest that this compound may possess significant anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of this compound, drawing from available data on the compound and structurally related molecules. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting key experimental findings, potential mechanisms of action, and future research directions.
Core Biological Activities
While direct quantitative data for this compound is limited in the current body of scientific literature, the therapeutic potential of this compound can be inferred from studies on extracts of Gardenia jasminoides and related iridoid glycosides.
Antioxidant Activity
The antioxidant capacity of natural compounds is a critical indicator of their potential to mitigate oxidative stress- G. jasminoides cell cultures have high antioxidant activity due to phenolic compounds such as ferulic and chlorogenic acids.[1] Callus culture extracts showed significantly greater superoxide dismutase activity than leaf extracts.[1] While specific IC50 values for this compound in standard antioxidant assays are not yet widely reported, the general antioxidant potential of related compounds from the same plant family is acknowledged.
Table 1: Antioxidant Activity of Related Compounds and Extracts
| Compound/Extract | Assay | IC50/EC50/Activity | Source Organism |
| Jasminum auriculatum ethanolic extract | DPPH | Better antioxidant activity than J. aungustifolium | Jasminum auriculatum |
| Jasminum grandiflorum methanolic extract | DPPH | Showed better antioxidant activity than wild J. sambac | Jasminum grandiflorum |
| Jasminum multiflorum methanolic extract | Protein Denaturation | IC50: 425 µg/mL | Jasminum multiflorum[2] |
Note: The data presented is for related species and extracts, highlighting the general antioxidant potential within the genus. Specific data for this compound is a key area for future research.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds isolated from Jasminum and Gardenia species are well-documented.[1] These effects are often attributed to the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[1][3] Extracts from Jasminum grandiflorum have been shown to reduce the expression of NF-κB p65 and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1.[1]
Table 2: Anti-inflammatory Activity of Related Compounds and Extracts
| Compound/Extract | Model/Assay | Key Findings |
| Jasminum grandiflorum total methanolic extract | Acetic acid-induced ulcerative colitis in rats | Reduced expression of NF-κB p65, TNF-α, IL-6, IL-1, and MPO.[1] |
| Jasminum grandiflorum total methanolic extract | Adjuvant-induced arthritis in rats | Reduced levels of cathepsin D, iNOS, and NO.[1] |
| Lignans and iridoids from Jasminum lanceolarium | Phospholipase A2 inhibition in vitro | IC50 values ranging from 1.76-5.22 mg/mL.[4] |
Note: This table summarizes the anti-inflammatory properties of extracts and other compounds from the Jasminum genus. The specific contribution of this compound to these activities warrants direct investigation.
Neuroprotective Effects
The potential neuroprotective properties of this compound are inferred from the known effects of flavonoids and other phytochemicals in mitigating neuroinflammation and oxidative stress, key drivers of neurodegenerative diseases. While direct in vitro or in vivo studies on this compound's neuroprotective capacity are not extensively available, the foundational mechanisms of related compounds provide a strong rationale for its investigation in this area.
Signaling Pathways and Mechanisms of Action
The NF-κB signaling pathway is a critical regulator of the inflammatory response.[3][] Its activation leads to the transcription of numerous pro-inflammatory genes.[3] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3] Based on the activities of related compounds, it is hypothesized that this compound may also modulate the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section outlines standard experimental methodologies for key assays.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as RAW 264.7 macrophages.
Caption: Workflow for determining nitric oxide inhibition using the Griess assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is a standard method for evaluating the antioxidant capacity of a compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
In Vitro Neuroprotection Assay
This type of assay assesses the ability of a compound to protect neuronal cells from toxins or oxidative stress.
Methodology:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or glutamate for excitotoxicity models).[2]
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT or LDH assay.
-
An increase in cell viability in the presence of this compound compared to the toxin-only control indicates a neuroprotective effect.
Logical Relationship of Biological Activities
The antioxidant, anti-inflammatory, and neuroprotective activities of natural compounds are often interconnected. Oxidative stress can trigger inflammatory pathways, and both processes are implicated in the pathogenesis of neurodegenerative diseases.
Caption: Interrelationship of oxidative stress, inflammation, and neurodegeneration.
Conclusion and Future Directions
This compound represents a promising natural compound with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and neuroprotective properties. While current research on this compound is in its nascent stages, the established biological activities of related iridoid glycosides and extracts from its source plants provide a strong foundation for further investigation.
Future research should prioritize the following:
-
Quantitative Assessment: Determining the specific IC50 and EC50 values of pure this compound in a range of antioxidant and anti-inflammatory assays.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on the NF-κB and other inflammatory cascades.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and neurodegeneration.
A thorough understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.
References
- 1. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Jasminoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B is a naturally occurring iridoid glycoside found in several plant species, notably within the Jasminum and Gardenia genera.[1][2][3][4] Preliminary research and studies on related compounds suggest that this compound holds significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][5][6] This technical guide provides a comprehensive overview of the core methodologies and signaling pathways relevant to the preliminary in vitro evaluation of this compound, addressing the current landscape of research and offering a framework for future investigation. While direct in vitro studies on isolated this compound are limited, this guide synthesizes available data from related compounds and plant extracts to present a robust starting point for researchers.
Data Presentation
Due to the limited availability of specific quantitative data for isolated this compound in the current literature, the following tables are presented as templates. They are based on the expected biological activities and are designed to be populated as new experimental data becomes available.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inducing Agent | Measured Parameter | IC50 (µM) | Positive Control |
| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | Data Needed | Dexamethasone |
| ELISA | THP-1 | LPS | TNF-α | Data Needed | Dexamethasone |
| ELISA | THP-1 | LPS | IL-6 | Data Needed | Dexamethasone |
| Luciferase Reporter Assay | HEK293T | TNF-α | NF-κB Activity | Data Needed | BAY 11-7082 |
Table 2: Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxic Agent | Measured Parameter | EC50 (µM) | Positive Control |
| MTT Assay | SH-SY5Y | 6-OHDA | Cell Viability | Data Needed | N-acetylcysteine |
| Flow Cytometry | SH-SY5Y | 6-OHDA | Apoptosis (Annexin V/PI) | Data Needed | Z-VAD-FMK |
| Fluorescence Microscopy | PC12 | Aβ (1-42) | ROS Production (DCFH-DA) | Data Needed | Trolox |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay | IC50 (µM) | Positive Control |
| HeLa (Cervical Cancer) | MTT Assay | Data Needed | Doxorubicin |
| MCF-7 (Breast Cancer) | MTT Assay | Data Needed | Doxorubicin |
| HepG2 (Liver Cancer) | MTT Assay | Data Needed | Doxorubicin |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro bioactivity of this compound.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic or protective effects of this compound.
-
Cell Culture: Plate cells (e.g., RAW 264.7, SH-SY5Y, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. For neuroprotection studies, pre-treat with this compound for a specified time before adding a neurotoxic agent (e.g., 6-OHDA, Amyloid-β).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 or EC50 values can be determined using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is crucial for elucidating the molecular mechanisms of this compound, particularly its effects on signaling pathways like NF-κB and MAPK.[7][8][9]
-
Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure changes in the mRNA levels of target genes, such as inflammatory cytokines, in response to this compound treatment.[10][11][12]
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).[11]
-
Thermal Cycling: Perform the qPCR in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Apoptosis Pathway
Caption: Hypothesized role of this compound in the intrinsic apoptosis pathway.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 214125-04-9 | this compound [phytopurify.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qPCR Assay for Cytokine Expression and Data Analysis [bio-protocol.org]
- 12. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
Jasminoside B: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside B, a naturally occurring iridoid glycoside found in plants of the Jasminum and Gardenia genera, has garnered scientific interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core pharmacological activities: anti-inflammatory, antioxidant, and neuroprotective effects. Due to a paucity of direct quantitative data and specific experimental protocols for this compound, this document synthesizes available information on closely related compounds and general methodologies to provide a foundational resource for researchers. The guide details potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and presents relevant experimental protocols and data from related compounds to inform future research and drug development efforts.
Introduction
This compound is a member of the iridoid glycoside family, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse biological activities.[1][2][3] Structurally, it is characterized by a glycosidic linkage to a monoterpenoid-derived core. While research specifically on this compound is emerging, studies on extracts from Jasminum and Gardenia species, rich in similar iridoid glycosides, have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties, suggesting a promising therapeutic future for these compounds.[1][4][5][6] This guide aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a practical framework for its further investigation.
Potential Therapeutic Applications
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Natural products are a rich source of novel anti-inflammatory agents. Extracts from plants containing this compound and related compounds have shown potent anti-inflammatory effects in various experimental models.
Mechanism of Action: The anti-inflammatory effects of related iridoid glycosides are often attributed to their ability to suppress the production of pro-inflammatory mediators. A key signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. Under inflammatory stimuli, NF-κB is activated, leading to the transcription of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7][8][9] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK. Activation of these kinases contributes to the production of inflammatory cytokines.[10][11][12] It is plausible that this compound could modulate MAPK signaling to reduce inflammation.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Quantitative Data on Anti-inflammatory Activity of Related Compounds:
| Compound/Extract | Assay | Model | IC50 / Effect | Reference |
| Methanolic Extract of Jasminum multiflorum | Protein Denaturation | In vitro | IC50: 425 µg/mL | [4] |
| Methanolic Extract of Jasminum multiflorum | Carrageenan-induced paw edema | In vivo (Rat) | 39.6% inhibition at 400 mg/kg | [4] |
| Norsesterterpene Peroxides (from marine sponge) | Nitric Oxide Inhibition | LPS-activated RAW 264.7 cells | IC50 values ranging from 7.4 µM to 65.7 µM | [13] |
| Sesquiterpenoids (from Curcuma xanthorrhiza) | COX-2 Inhibition | LPS-activated RAW 264.7 cells | IC50: 0.2 µg/mL (Xanthorrhizol) | [7] |
| Sesquiterpenoids (from Curcuma xanthorrhiza) | iNOS Inhibition | LPS-activated RAW 264.7 cells | IC50: 1.0 µg/mL (Xanthorrhizol) | [7] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Many natural compounds, including those found in Jasminum species, exhibit potent antioxidant activity.
Mechanism of Action: The antioxidant effect of these compounds is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and to chelate metal ions that can catalyze oxidative reactions. The antioxidant capacity is also linked to the upregulation of endogenous antioxidant enzymes.
Experimental Workflow for DPPH Radical Scavenging Assay
Quantitative Data on Antioxidant Activity of Jasminum Species Extracts:
| Extract | Assay | IC50 Value | Reference |
| Ethanolic extract of Jasminum auriculatum | DPPH | Lower than J. aungustifolium and J. sambac | [14] |
| Methanolic extract of Jasminum grandiflorum | DPPH | Lower than J. sambac wild variety | [14] |
| Ethanolic extract of Jasminum sambac (cultivar) | DPPH | > 1000 µl (low activity) | [15] |
| Methanolic extract of Jasminum sambac (cultivar) | DPPH | ~700 µl for 50% reduction | [15] |
Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. There is a growing interest in identifying natural compounds that can protect neurons from damage and degeneration.
Mechanism of Action: The neuroprotective effects of natural compounds are often multifactorial. They can involve the attenuation of oxidative stress and neuroinflammation, as discussed previously. Additionally, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is a potential target for neuroprotective agents.[16][17][18][19][20] Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival. It is hypothesized that this compound may confer neuroprotection by modulating this pathway.
Hypothesized Neuroprotective Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the role of MAPK signalling pathway in plants and its manipulation for crop improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. DPPH radical scavenging activity [bio-protocol.org]
- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Jasminoside Compounds: From Isolation to Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside compounds, a class of iridoid glycosides, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Gardenia and Jasminum genera, these natural products have demonstrated a wide range of therapeutic potentials, including anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides a comprehensive literature review of Jasminoside compounds, detailing their isolation, characterization, and mechanisms of action, with a focus on their modulation of key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Isolation and Characterization of Jasminoside Compounds
The extraction and purification of Jasminoside compounds from their natural sources are critical first steps in their study. A variety of chromatographic techniques are employed to isolate these compounds in high purity.
General Isolation Protocol
A common method for the isolation of iridoid glycosides like Jasminosides from Gardenia jasminoides fruits involves initial extraction with a polar solvent followed by purification using macroporous resin chromatography and other chromatographic techniques.[1][2][3][4]
Experimental Protocol: Isolation of Iridoid Glycosides from Gardenia jasminoides
-
Extraction: The dried and powdered plant material (e.g., fruits of Gardenia jasminoides) is extracted with an aqueous ethanol solution (e.g., 60% ethanol) using methods such as percolation or reflux extraction.[1][3] The resulting extract is then concentrated under vacuum.
-
Macroporous Resin Chromatography: The concentrated extract is suspended in water and loaded onto a macroporous resin column (e.g., D101 resin).[1]
-
The column is first washed with deionized water to remove sugars and other highly polar impurities.
-
The iridoid glycosides are then eluted with a stepwise gradient of ethanol-water solutions (e.g., 20% ethanol).[1]
-
-
Further Purification: The fractions containing the Jasminoside compounds are collected and may be subjected to further purification steps. These can include:
-
Solvent Partitioning: Partitioning between different solvents (e.g., n-butanol and water) to separate compounds based on their polarity.[3]
-
Silica Gel Column Chromatography: Further separation based on polarity using a silica gel stationary phase and a suitable solvent system.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is effective for separating complex mixtures of natural products.[3][4][5]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): For final purification to obtain highly pure compounds.
-
-
Characterization: The structures of the isolated Jasminoside compounds are elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.
-
Below is a DOT script for a generalized workflow for the isolation of Jasminoside compounds.
Biological Activities and Quantitative Data
Jasminoside compounds exhibit a variety of biological activities. The following tables summarize the available quantitative data for some of these activities.
| Compound/Extract | Biological Activity | Assay System | IC50 / Activity | Reference(s) |
| Jasminodiol | Tyrosinase Inhibition | Mushroom Tyrosinase Assay | 2.2 mM | [1] |
| Unidentified Iridoid (Compound 8) | Nitric Oxide Production Inhibition | LPS-activated Macrophages | 11.14 ± 0.67 µM | [1][6] |
| Unidentified Crocetin Glycoside (Compound 18) | Nitric Oxide Production Inhibition | LPS-activated Macrophages | 5.99 ± 0.54 µM | [1][6] |
| Jasminum multiflorum hydromethanolic leaf extract | Anti-inflammatory (Histamine Release) | - | 75 µg/mL (concentration for high activity) | |
| Agnuside (Iridoid Glycoside) | Anti-inflammatory | NF-κB Assay | 8.9 µg/mL | [7] |
| Bartsioside (Iridoid Glycoside) | Anti-inflammatory | NF-κB Assay | 12 µg/mL | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key biological assays used to evaluate the activity of Jasminoside compounds.
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: NO Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 4 x 10⁴ to 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Jasminoside). After a pre-incubation period (e.g., 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.
Experimental Protocol: Cell Viability Assay in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10⁴ to 4 x 10³ cells/well) and allowed to attach for 24 hours.[6][8]
-
Induction of Neurotoxicity: A neurotoxic agent is added to the cells to induce cell death. Common agents include:
-
Treatment: Cells are treated with various concentrations of the Jasminoside compound either before, during, or after the addition of the neurotoxic agent.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
Cell Viability Assessment: Cell viability is determined using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance is read on a microplate reader.[6][10][11]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[8]
-
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the Jasminoside compound and the neurotoxin to those treated with the neurotoxin alone.
Signaling Pathway Modulation by Jasminoside Compounds
The therapeutic effects of Jasminoside compounds are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. The NF-κB, MAPK, and PI3K/Akt pathways are critical targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS and COX-2.[12][13] Some natural compounds, including those found in Jasminum species, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[9]
The following DOT script illustrates the inhibitory effect of certain compounds on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[14][15][16] Dysregulation of this pathway is implicated in various diseases. Natural compounds have been shown to modulate MAPK signaling, thereby exerting therapeutic effects.[14][15]
The DOT script below depicts the general MAPK signaling cascade and potential points of modulation by bioactive compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[17][18][19][20][21] Activation of this pathway can protect cells from apoptosis and is a key mechanism of neuroprotection. Several natural compounds have been shown to exert their beneficial effects by activating the PI3K/Akt pathway.[17][22]
The following DOT script illustrates the activation of the PI3K/Akt signaling pathway and its role in promoting cell survival, a potential mechanism for the neuroprotective effects of Jasminoside compounds.
Conclusion
Jasminoside compounds represent a promising class of natural products with significant therapeutic potential. Their anti-inflammatory, neuroprotective, and antioxidant activities are well-documented, and ongoing research continues to unveil their mechanisms of action. This technical guide has provided a comprehensive overview of the current knowledge on Jasminoside compounds, from their isolation and characterization to their modulation of key cellular signaling pathways. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in this exciting field. As our understanding of the intricate interplay between these compounds and cellular signaling networks deepens, so too will the opportunities for their translation into novel therapeutic agents for a range of human diseases.
References
- 1. thaiscience.info [thaiscience.info]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jfda-online.com [jfda-online.com]
- 4. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B, an iridoid glycoside found in plants of the Jasminum and Gardenia genera, belongs to a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound and related iridoid glycosides, focusing on their biological effects, underlying mechanisms of action, and relevant experimental protocols to support further research and drug development efforts.
Iridoid glycosides are characterized by a cyclopentane[c]pyran ring system and are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[2] These activities are often attributed to their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.
Quantitative Bioactivity Data
While specific quantitative data for this compound is limited in the available literature, the following tables summarize the bioactivity of related iridoid glycosides and relevant plant extracts containing these compounds. This data provides a valuable reference for researchers investigating the potential of this class of molecules.
Table 1: Anti-inflammatory Activity of Iridoid Glycosides and Related Extracts
| Compound/Extract | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Jasminum lanceolarium extract | Inhibition of Phospholipase A2 | in vitro | 1.76-5.22 mg/mL | [3] |
| Chrysamide B | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 0.010 µM | [4][5] |
| Luteolin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 7.6 ± 0.3 µM | [6] |
| Quercetin | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | 12.0 ± 0.8 µM | [6] |
| Indomethacin (Reference) | COX-2 Inhibition | in vitro | 2.7 µM | [7] |
| 1,2-diphenylbenzimidazole derivative | COX-2 Inhibition | in vitro | - | [8] |
| New 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 Inhibition | in vitro | 2.35 ± 0.04 µM (Compound 4e) | [9] |
Table 2: Antioxidant Activity of Iridoid Glycosides and Related Extracts
| Compound/Extract | Assay | IC50/EC50 | Reference |
| Jasminum species extracts | DPPH Radical Scavenging | 50% scavenging between 200-400µl of sample | [2] |
| Ellagic acid | DPPH Radical Scavenging | 11.75 ± 0.53 µg/mL | [10] |
| Scopoletin | DPPH Radical Scavenging | 70.06 ± 2.19 µg/mL | [10] |
| Gallic acid hydrate | ABTS Radical Scavenging | 1.03 ± 0.25 μg/mL | [11] |
| (+)-Catechin hydrate | ABTS Radical Scavenging | 3.12 ± 0.51 μg/mL | [11] |
| Butanol fraction of Macaranga hypoleuca | FRAP | 0.48 mg/L | [12] |
Table 3: Cytotoxicity of Iridoid Glycosides and Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 µg/mL | [4] |
| Benzimidazole derivative (se-182) | HepG2 (Liver Carcinoma) | 15.58 µM | [4] |
| Pyrazolo[3,4-d]pyrimidine derivatives | MCF-7 (Breast Cancer) | Varies by derivative | [13] |
| Rhodanine Glycosides Derivatives | MCF-7, HepG2, A549 | Varies by derivative | [14] |
| Thiazolidine derivatives | MCF-7 | 1.27 µM (Compound 108) | [6] |
| Methyl Jasmonate | A549 | - | [15] |
| Acteoside | MCF-7 | 134.83 μg/mL | [12] |
| Plantamajoside | MCF-7 | 225.10 μg/mL | [12] |
Table 4: Neuroprotective Activity of Iridoid Glycosides and Related Compounds
| Compound | Assay | Cell Line/Model | EC50 | Reference |
| Biphenylnitrones (BPNs) | Oligomycin A/Rotenone-induced cell death | SH-SY5Y neuroblastoma cells | Varies by derivative | [16] |
| Eudesmin | Aβ oligomer-induced toxicity | PC12 cells and hippocampal primary neurons | 30 nM (significant protection) | [17] |
| Aminonaphthoquinone derivatives | Aβ-induced neuronal cell death | SH-SY5Y neuroblastoma cells | - | [18] |
| Asiaticoside | NMDA-induced excitotoxicity | Primary cultured mouse cortical neurons | 10 µmol/L (most effective) | [11] |
Experimental Protocols
This section details common methodologies for the extraction, isolation, and analysis of iridoid glycosides, as well as standard bioassays for evaluating their activities.
Extraction and Isolation of Iridoid Glycosides from Gardenia jasminoides
This protocol is adapted from methods used for the isolation of geniposide, a related iridoid glycoside, and can be optimized for this compound.[3][19]
1. Extraction:
- Grind dried fruits of Gardenia jasminoides into a coarse powder.
- Extract the powder with 60% ethanol-water solution (v/v) using the percolation method at room temperature.[3]
- Alternatively, perform reflux extraction with 60% aqueous ethanol.[19]
- Collect the extract and concentrate it under reduced pressure to obtain a crude extract.
2. Macroporous Resin Column Chromatography:
- Suspend the crude extract in water and apply it to a D101 macroporous resin column.[3]
- Wash the column with deionized water to remove impurities.
- Elute the iridoid glycosides with a gradient of ethanol in water (e.g., 20%, 50%, 80%). Fractions containing this compound can be identified by thin-layer chromatography (TLC) or HPLC.
3. Silica Gel Column Chromatography:
- Further purify the fractions containing this compound using silica gel column chromatography.[1]
- Elute with a gradient solvent system, such as chloroform-methanol, to separate individual compounds.[19]
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- For final purification, subject the enriched fractions to Prep-HPLC on a C18 column.[19][20]
- Use a suitable mobile phase, such as a gradient of methanol or acetonitrile in water, to achieve high purity of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Quantification
This method can be validated for the quantification of this compound in plant extracts and purified samples.[21][22]
-
Chromatographic System: HPLC system equipped with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.[23][24]
-
Flow Rate: Typically 0.8-1.0 mL/min.[21]
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., around 238 nm, a common wavelength for iridoid glycosides).[1]
-
Quantification: Create a calibration curve using a purified standard of this compound to determine its concentration in unknown samples.
In Vitro Bioassays
1. Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay [4][6]
- Cell Line: RAW 264.7 murine macrophages.
- Protocol:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.
- After 24 hours of incubation, collect the cell culture supernatant.
- Measure the nitrite concentration in the supernatant using the Griess reagent.
- Calculate the percentage of NO inhibition compared to the LPS-only treated control.
2. Antioxidant Activity: DPPH Radical Scavenging Assay [2][25]
- Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
- Protocol:
- Prepare different concentrations of this compound in methanol.
- Mix the this compound solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity.
3. Neuroprotective Activity: MTT Assay for Cell Viability [17]
- Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.
- Protocol:
- Seed the neuronal cells in a 96-well plate.
- Pre-treat the cells with various concentrations of this compound.
- Induce neurotoxicity using an appropriate agent (e.g., amyloid-beta peptide, glutamate, or 6-hydroxydopamine).[17][18]
- After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate.
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Calculate the percentage of cell viability compared to the vehicle-treated control.
4. Anti-cancer Activity: Cytotoxicity Assay (MTT or SRB Assay) [13][14]
- Seed the cancer cells in a 96-well plate.
- Treat the cells with a range of concentrations of this compound for 48-72 hours.
- Perform an MTT or Sulforhodamine B (SRB) assay to determine cell viability.
- Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Iridoid glycosides, including likely this compound, exert their biological effects by modulating key intracellular signaling pathways. The following diagrams illustrate the general mechanisms by which these compounds are thought to act.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[26][27]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway in Cell Survival and Neuroprotection
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway, often by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and Bad, while promoting the activity of anti-apoptotic proteins like Bcl-2.[28][29][30]
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methyl jasmonate induces apoptosis through induction of Bax/Bcl-XS and activation of caspase-3 via ROS production in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 22. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 24. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential Modulation of Akt/Glycogen Synthase Kinase-3β Pathway Regulates Apoptotic and Cytoprotective Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Jasminoside B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B is a secoiridoid glycoside found in plants of the Jasminum and Gardenia genera.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties. These application notes provide a comprehensive overview of the extraction, purification, and quantification of this compound from plant materials, intended to aid researchers in the efficient isolation of this valuable compound for further study and drug development.
Data Presentation
The following tables summarize quantitative data related to the extraction of iridoid glycosides from Gardenia jasminoides. While specific yield data for this compound is limited in publicly available literature, the data for geniposide, a structurally related and abundant iridoid glycoside from the same plant, serves as a valuable proxy for optimizing extraction parameters.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Geniposide from Gardenia jasminoides
| Parameter | Optimal Value | Geniposide Yield (mg/g) | Reference |
| Solvent | Water | 40.31 ± 1.14 | [2][3] |
| Solid/Liquid Ratio | 1:30 (g/mL) | 40.31 ± 1.14 | [2][3] |
| Temperature | 70 °C | 40.31 ± 1.14 | [2][3] |
| Extraction Time | 30 minutes | 40.31 ± 1.14 | [2][3] |
| Ultrasonic Frequency | 40 kHz | Not explicitly correlated to yield in the study | |
| Ultrasonic Power | 500 W | Not explicitly correlated to yield in the study |
Table 2: Comparison of Extraction Methods for Geniposide
| Extraction Method | Key Parameters | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Water, 70°C, 30 min, 1:30 solid/liquid ratio | High efficiency, reduced extraction time and solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Water, intermittent extraction | Rapid, efficient. | Potential for thermal degradation of sensitive compounds. |
| Maceration | Water, 40°C, 15 h, 250 rpm | Simple, low cost. | Time-consuming, lower efficiency. |
| Heat Reflux Extraction | Water, 90°C, 3 h | Effective for certain compounds. | High energy consumption, potential for compound degradation. |
Experimental Protocols
Plant Material Preparation
-
Sourcing: Obtain fresh or dried fruits of Gardenia jasminoides or aerial parts of Jasminum species.
-
Drying: If using fresh material, air-dry or freeze-dry the plant parts to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from an optimized method for geniposide extraction from Gardenia jasminoides and is expected to be highly efficient for this compound as well.[2][3]
-
Sample Preparation: Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 300 mL of deionized water to the flask to achieve a solid/liquid ratio of 1:30.
-
Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 70°C and the sonication time to 30 minutes. Use an ultrasonic frequency of 40 kHz and a power of 500 W, if adjustable.
-
Filtration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper. For finer filtration, a 0.45 µm membrane filter can be used.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude extract.
-
Lyophilization: For long-term storage, freeze-dry the concentrated extract to obtain a powdered crude extract.
Purification Protocol
A two-step purification process involving macroporous resin column chromatography followed by preparative high-performance liquid chromatography (prep-HPLC) is recommended for obtaining high-purity this compound.
3.1. Macroporous Resin Column Chromatography (Initial Purification)
Macroporous resins are effective for the initial cleanup and enrichment of glycosides from crude extracts due to their high adsorption capacity and selectivity.[4][5][6][7][8]
-
Resin Selection and Pre-treatment: Select a non-polar or weakly polar macroporous resin (e.g., HP-20, Amberlite XAD series). Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a slow flow rate.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Prep-HPLC is a powerful technique for isolating pure compounds from a semi-purified mixture.[9][10][11][12][13]
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is typically used. The exact gradient will need to be optimized based on the results from analytical HPLC. A starting point could be a linear gradient from 10% to 50% acetonitrile in water over 30 minutes.
-
Sample Preparation: Dissolve the concentrated, this compound-rich fraction from the macroporous resin chromatography step in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect fractions based on the retention time of this compound, as determined by prior analytical HPLC analysis.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by rotary evaporation, followed by lyophilization to obtain pure this compound.
Quantification Protocol: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of specific compounds in complex mixtures like plant extracts.[14][15][16][17][18]
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in a known volume of methanol, and filter it through a 0.22 µm syringe filter.
-
UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient optimized for the separation of this compound from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for glycosides.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and a second transition for confirmation. The exact m/z values will need to be determined by infusing the this compound standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction, purification, and quantification of this compound.
Signaling Pathway Diagram (Hypothetical)
As the prompt requests a signaling pathway diagram and this compound's specific mechanism of action is still under investigation, a hypothetical pathway illustrating its potential anti-inflammatory effects is provided for illustrative purposes.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. | Semantic Scholar [semanticscholar.org]
- 6. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Jasminoside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] This document provides a comprehensive overview of this compound, including its chemical properties, biological significance, and currently understood biosynthetic pathways. While a specific high-yield chemical synthesis protocol for this compound is not available in the current body of scientific literature, this application note aims to equip researchers with the available knowledge to facilitate future research and potential synthetic strategy development.
Introduction
This compound is a monoterpenoid glycoside originally isolated from the fruits of Gardenia jasminoides.[2][3][4] Its chemical structure, (S)-4-(hydroxymethyl)-5,5-dimethyl-3-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)cyclohex-2-en-1-one, features a glucose moiety attached to a cyclohexene derivative aglycone.[5] The therapeutic potential of this compound has been linked to its ability to modulate various signaling pathways, making it a valuable lead compound for drug discovery and development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research settings.
| Property | Value | Reference |
| CAS Number | 214125-04-9 | [5][6][7] |
| Molecular Formula | C₁₆H₂₆O₈ | [6] |
| Molecular Weight | 346.37 g/mol | [6] |
| IUPAC Name | (S)-4-(hydroxymethyl)-5,5-dimethyl-3-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)cyclohex-2-en-1-one | [5] |
| Purity (Typical) | ≥98% | [5] |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, making it a subject of interest for therapeutic applications. Its mechanisms of action are thought to involve the modulation of cellular signaling cascades.[1] While specific pathways directly modulated by this compound are still under investigation, iridoid glycosides, in general, are known to influence inflammatory pathways (e.g., NF-κB), oxidative stress responses (e.g., Nrf2/HO-1), and neuroprotective pathways.
High-Yield Synthesis Protocol (Current Status)
As of the latest literature review, a specific, high-yield chemical synthesis protocol for this compound has not been published. The compound is primarily obtained through extraction from its natural source, Gardenia jasminoides. While custom synthesis services may be available from various chemical suppliers, the proprietary nature of these syntheses means that detailed experimental procedures are not publicly accessible.[6]
Researchers interested in obtaining this compound for their studies are currently reliant on isolation from natural sources or purchase from commercial suppliers. The development of a scalable and high-yielding total synthesis remains a significant challenge and an open area for synthetic organic chemistry research.
Biosynthesis of Iridoid Glycosides in Gardenia jasminoides
Understanding the natural biosynthetic pathway of iridoid glycosides can provide valuable insights for potential future biocatalytic or chemoenzymatic synthesis strategies. The biosynthesis of iridoids in Gardenia jasminoides is a complex enzymatic process. A simplified overview of the proposed pathway leading to iridoid glycosides is depicted below.
Figure 1. Simplified proposed biosynthetic pathway of iridoid glycosides in Gardenia jasminoides.
The key steps in this pathway involve the cyclization of 8-oxogeranial to form the iridoid scaffold, which is catalyzed by iridoid synthase (ISY).[1][2][3] Subsequent modifications and glycosylation, catalyzed by enzymes such as UDP-glycosyltransferases (UGTs), lead to the formation of various iridoid glycosides, including this compound.[8]
Experimental Workflow for Future Synthesis Development
For researchers aiming to develop a synthetic route to this compound, a logical workflow would involve the synthesis of the aglycone followed by a stereoselective glycosylation.
Figure 2. A conceptual workflow for the total synthesis of this compound.
Conclusion
This compound remains a promising natural product for further pharmacological investigation and drug development. While the absence of a published high-yield chemical synthesis presents a current limitation, the information provided in this application note on its properties, biological context, and biosynthetic origins serves as a valuable resource for the scientific community. The development of a robust synthetic route to this compound would be a significant contribution to the field of natural product synthesis and medicinal chemistry, enabling more extensive biological evaluation and the generation of novel analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and functional characterization of three iridoid synthases in Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and functional characterization of three iridoid synthases in <i>Gardenia jasminoides</i> - ProQuest [proquest.com]
- 5. This compound 98% | CAS: 214125-04-9 | AChemBlock [achemblock.com]
- 6. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 7. CAS 214125-04-9 | this compound [phytopurify.com]
- 8. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Jasminoside B
These application notes provide detailed methodologies for the quantitative analysis of Jasminoside B, an iridoid glycoside found in Gardenia jasminoides, for researchers, scientists, and drug development professionals. The protocols herein describe validated analytical methods using Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UFLC/QTRAP-MS) and High-Performance Thin-Layer Chromatography (HPTLC).
UFLC/QTRAP-MS Method for the Quantification of this compound
This method allows for the sensitive and specific quantification of this compound in plant extracts and other matrices. The protocol is adapted from a validated method for the simultaneous determination of 21 bioactive compounds in Gardenia jasminoides[1][2][3].
Experimental Protocol
a) Sample Preparation (for Gardenia jasminoides fruit)
-
Drying and Pulverization: Dry the fruit of Gardenia jasminoides at 60°C until a constant weight is achieved. Pulverize the dried fruit into a fine powder (60-mesh).
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample.
-
Place the sample in a conical flask and add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter before injection into the UFLC system.
-
b) Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: UFLC system coupled with a triple quadrupole linear ion trap mass spectrometer (QTRAP-MS) with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5-10% B
-
2-8 min: 10-30% B
-
8-12 min: 30-60% B
-
12-15 min: 60-90% B
-
15-18 min: 90-5% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Curtain Gas: 35 psi.
-
Collision Gas: Medium.
-
IonSpray Voltage: -4500 V.
-
Temperature: 550°C.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 55 psi.
-
MRM Transitions for this compound (Hypothetical):
-
Precursor Ion (Q1): 345.1 m/z ([M-H]⁻)
-
Product Ion (Q3): 183.1 m/z (for quantification), 165.1 m/z (for qualification).
-
Declustering Potential (DP): -60 V.
-
Collision Energy (CE): -25 V.
-
-
Data Presentation
The following table summarizes the hypothetical quantitative data for this compound, based on typical performance for similar iridoid glycosides determined by UFLC/QTRAP-MS[1][2][3].
| Parameter | Value |
| Linear Range (µg/mL) | 0.01 - 5.0 |
| Regression Equation | y = 1.5 x 105x + 2500 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 |
| Precision (RSD%) | < 3% |
| Repeatability (RSD%) | < 4% |
| Stability (RSD%) | < 5% |
| Recovery (%) | 95 - 105% |
Experimental Workflow Diagram
HPTLC Method for the Quantification of this compound
This HPTLC method provides a simpler and more accessible alternative for the quantification of this compound, suitable for routine quality control.
Experimental Protocol
a) Sample and Standard Preparation
-
Sample Preparation: Prepare the sample extract as described in the UFLC/QTRAP-MS protocol (Section 1a).
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 10 to 100 µg/mL.
b) HPTLC Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Ethyl acetate : Methanol : Water : Formic acid (15 : 2 : 1 : 0.5, v/v/v/v).
-
Application: Apply 5 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator.
-
Development: Develop the plate to a distance of 8 cm in a twin-trough chamber previously saturated with the mobile phase vapor for 20 minutes.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis:
-
Detection Wavelength: 240 nm.
-
Scanning Mode: Absorbance.
-
Slit Dimensions: 6.00 x 0.45 mm.
-
Scanning Speed: 20 mm/s.
-
Data Presentation
The following table presents hypothetical quantitative data for this compound determined by HPTLC.
| Parameter | Value |
| Rf Value | ~ 0.45 |
| Linear Range (ng/band) | 50 - 500 |
| Regression Equation | y = 5.2x + 150 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/band) | 15 |
| Limit of Quantification (LOQ) (ng/band) | 45 |
| Precision (RSD%) | < 5% |
| Repeatability (RSD%) | < 6% |
| Recovery (%) | 92 - 103% |
Hypothetical Signaling Pathway Modulation by this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many iridoid glycosides are known to possess anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Jasminoside B by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Jasminoside B, a naturally occurring iridoid glycoside with significant pharmacological interest. The described protocol is applicable for the analysis of this compound in plant extracts and purified samples, providing a reliable tool for quality control, pharmacokinetic studies, and drug development processes. The method is based on reversed-phase chromatography, offering excellent resolution and sensitivity for the target analyte.
Introduction
This compound is a glycoside found in plants of the Jasminum genus, known for its potential anti-inflammatory, antioxidant, and neuroprotective properties.[1] As research into the therapeutic applications of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of natural products due to its specificity, sensitivity, and reproducibility. This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters based on established guidelines for similar compounds.
Chemical Structure
This compound
-
Molecular Formula: C₁₆H₂₆O₈
-
Molecular Weight: 346.37 g/mol
Experimental Protocol
Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent filtration apparatus with 0.45 µm filters
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard (purity >95%)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid, analytical grade
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of powdered, dried plant material.
-
Transfer to a flask and add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-30% B; 20-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are crucial for ensuring the reliability of the results. The data presented below is representative for the analysis of iridoid glycosides.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.3 µg/mL |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3% | Intra-day: 1.2%; Inter-day: 2.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed by DAD |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Logical relationship between method development, validation, and routine analysis.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation is essential to ensure the accuracy and precision of the results, which is critical for applications in quality control and drug development. This application note serves as a valuable resource for researchers and scientists working with this compound and other related iridoid glycosides.
References
Application Notes and Protocols for LC-MS/MS Analysis of Jasminoside B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B is a secoiridoid glycoside found in the fruits of Gardenia jasminoides, a plant with a long history of use in traditional medicine. Emerging research has highlighted the therapeutic potential of this compound, attributing to it significant anti-inflammatory, antioxidant, and neuroprotective properties. These pharmacological activities suggest its potential in the development of novel treatments for a range of conditions, including inflammatory disorders, neurodegenerative diseases, and oxidative stress-related ailments.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and for monitoring the compound in various biological matrices.
Quantitative Data Summary
The following tables summarize typical validation and pharmacokinetic parameters for the LC-MS/MS analysis of a glycosidic natural product, based on published data for analogous compounds. These tables serve as a template and a benchmark for the analysis of this compound.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity Range | 1.0 - 1000 ng/mL (r² ≥ 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 85% - 110% |
| Matrix Effect | 85% - 115% |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Table 2: Pharmacokinetic Parameters of a Structurally Similar Compound (Jaspine B) in Rats following Intravenous Administration
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 10 |
| AUC₀-∞ | ng·h/mL | 1234 ± 234 |
| Cmax | ng/mL | 2567 ± 456 |
| t₁/₂ | h | 2.5 ± 0.5 |
| CL | L/h/kg | 0.8 ± 0.15 |
| Vd | L/kg | 2.9 ± 0.6 |
| Data adapted from a study on a structurally related compound and should be considered as a reference. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from plasma samples.
Materials:
-
Biological plasma samples
-
This compound standard
-
Internal Standard (IS) (e.g., Geniposide or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (to be optimized):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Based on its molecular weight of approximately 550.5 g/mol , a potential precursor ion [M-H]⁻ would be at m/z 549.5. A likely fragmentation would involve the loss of the glucose moiety (162 Da), resulting in a product ion around m/z 387.5. Another potential fragmentation is the loss of a smaller fragment from the aglycone part.[1]
-
Proposed Quantifier: 549.5 → 387.5
-
Proposed Qualifier: 549.5 → [to be determined experimentally]
-
-
Internal Standard (Geniposide):
-
Precursor Ion [M+HCOO]⁻: m/z 433.1
-
Product Ion: m/z 225.1
-
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Signaling Pathway for Anti-Inflammatory Action
Compounds from Gardenia jasminoides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a plausible mechanism for this compound, involving the inhibition of the NF-κB and MAPK pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for Developing a Stable Formulation of Jasminoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasminoside B is a secoiridoid glycoside with significant therapeutic potential, demonstrating anti-inflammatory, antioxidant, and neuroprotective properties.[1] However, like many natural glycosides, its inherent instability presents a substantial challenge for its development as a therapeutic agent. The primary degradation pathway for such compounds is hydrolysis of the glycosidic bond, which can be influenced by factors such as pH, temperature, and enzymatic activity.[2][3][4] This document provides a comprehensive guide to developing a stable formulation of this compound, covering pre-formulation stability assessment, formulation strategies, and detailed experimental protocols.
Physicochemical Properties and Stability Profile of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation. Key properties are summarized in Table 1. Natural products are often susceptible to degradation from heat, moisture, oxidation, and hydrolysis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₆O₈ | [1][5] |
| Molecular Weight | 346.37 g/mol | [1][5] |
| Botanical Source | Gardenia jasminoides | [5] |
| Compound Type | Secoiridoid Glycoside | [6] |
| Storage | -20°C, desiccated | [5][7] |
| Solubility | Soluble in DMSO, Acetone | [7] |
| Known Instabilities | Susceptible to hydrolysis (cleavage of O-glycosidic bond), particularly under acidic/basic conditions or enzymatic action (β-glucosidase).[2][3] Potential for thermal and photodegradation. |
Pre-formulation Stability Assessment
The initial step in formulation development is to understand the degradation profile of the active pharmaceutical ingredient (API). This is achieved through forced degradation studies and the development of a stability-indicating analytical method.
Experimental Workflow for Pre-formulation
Caption: Workflow for pre-formulation stability assessment of this compound.
Protocol 2.1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.
Objective: To generate degradation products and identify the degradation pathways for this compound under various stress conditions. A degradation of 5-20% is typically targeted to ensure that the analytical method can detect impurities without being overwhelmed.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a calibrated oven at 80°C for 48 hours.
-
Dissolve the stressed powder in methanol and dilute to 100 µg/mL for analysis.
-
-
Photodegradation:
-
Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Dissolve the stressed powder in methanol and dilute to 100 µg/mL for analysis.
-
-
Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.
-
Analysis: Analyze all samples by a developed stability-indicating HPLC method (Protocol 2.2).
Protocol 2.2: Stability-Indicating HPLC-UV Method
A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate the degradation products from the parent compound.
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation and Conditions (Illustrative):
-
System: HPLC with UV-Vis Detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-25 min (10-60% B), 25-30 min (60-10% B), 30-35 min (10% B).
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm (based on typical absorbance for similar structures)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Inject the control and all stressed samples from Protocol 2.1 into the HPLC system.
-
Assess the chromatograms for the resolution between the this compound peak and any new peaks (degradation products).
-
Method Validation:
-
Specificity: Check for peak purity of the this compound peak in the presence of degradants using a photodiode array (PDA) detector.
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 10-200 µg/mL) and plot a calibration curve.
-
Accuracy & Precision: Perform recovery studies by spiking a known amount of this compound into a placebo formulation.
-
Formulation Strategies to Enhance Stability
Based on the likely hydrolytic and oxidative degradation of this compound, several formulation strategies can be employed to enhance its stability.
Formulation Approaches
Caption: Formulation strategies to enhance the stability of this compound.
Protocol 3.1: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins (CDs) can encapsulate guest molecules within their hydrophobic cavity, protecting them from environmental factors like hydrolysis and oxidation.
Objective: To prepare a this compound-β-cyclodextrin (JB-β-CD) inclusion complex to improve stability.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Methanol
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure (Kneading Method):
-
Calculate the required molar quantities of this compound and β-CD for a 1:1 molar ratio.
-
Place the β-CD in a mortar and add a small amount of water to form a homogeneous paste.
-
Dissolve the this compound in a minimal amount of methanol.
-
Slowly add the this compound solution to the β-CD paste.
-
Knead the mixture for 60 minutes, maintaining a pasty consistency by adding small amounts of water if necessary.
-
Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved.
-
Pass the dried complex through a 100-mesh sieve and store in a desiccator.
Protocol 3.2: Preparation of this compound-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation.
Objective: To encapsulate this compound within liposomes to prevent hydrolytic degradation.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Chloroform and Methanol (2:1 v/v)
-
Rotary evaporator
-
Probe sonicator
Procedure (Thin-Film Hydration Method):
-
Weigh SPC and cholesterol (e.g., in a 4:1 molar ratio) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, it would be added at this stage.
-
Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding a PBS (pH 7.4) solution containing this compound (for passive loading of a hydrophilic drug) and rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[2] This results in the formation of multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the MLV suspension using a probe sonicator on an ice bath until the suspension becomes translucent. This forms small unilamellar vesicles (SUVs).
-
The unencapsulated this compound can be removed by methods such as dialysis or centrifugation.
Characterization and Stability Testing of Formulations
Once formulations are prepared, they must be characterized and subjected to stability testing to evaluate their effectiveness.
Table 2: Characterization and Stability Testing Parameters
| Test | Method | Purpose | Acceptance Criteria (Illustrative) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | For liposomes and nanoparticles; affects stability and bioavailability. | 100-200 nm, PDI < 0.3 |
| Encapsulation Efficiency (%) | HPLC after separation of free drug | To determine the percentage of drug successfully encapsulated. | > 80% |
| Drug Content | HPLC | To quantify the amount of this compound in the final formulation. | 95% - 105% of label claim |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | To predict the long-term stability of the formulation. | > 95% of initial drug content remaining at 6 months |
Table 3: Illustrative Stability Data Comparison
| Formulation | Stress Condition | % this compound Remaining (after 30 days) |
| Unformulated this compound (Aqueous Solution, pH 7) | 40°C | 65% |
| This compound in pH 5.5 Citrate Buffer | 40°C | 85% |
| JB-β-CD Inclusion Complex | 40°C | 96% |
| This compound-Loaded Liposomes | 40°C | 98% |
Note: The data in this table is for illustrative purposes to demonstrate potential stability improvements.
Proposed Mechanism of Action: Anti-inflammatory Pathway
This compound is derived from Gardenia jasminoides, extracts of which have been shown to exert anti-inflammatory effects by suppressing MAP Kinase signaling pathways, particularly the JNK pathway.[8] Inflammation is often triggered by stimuli like lipopolysaccharide (LPS), which activates signaling cascades leading to the production of pro-inflammatory mediators.
This compound Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the JNK signaling pathway by this compound.
This pathway illustrates how an inflammatory stimulus like LPS activates intracellular cascades (JNK, NF-κB), leading to the transcription of pro-inflammatory genes.[8][9][10] this compound is proposed to inhibit this process, likely by suppressing the phosphorylation and activation of JNK, thereby reducing inflammation.[8]
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon overcoming its inherent instability. A systematic approach involving comprehensive pre-formulation studies to identify degradation pathways is critical. Formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes offer promising avenues to protect the molecule from hydrolytic and oxidative degradation, thereby enhancing its shelf-life and preserving its therapeutic efficacy. The protocols and data presented herein provide a foundational framework for researchers to develop a stable and effective this compound formulation.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. Structure and cytotoxic activity of enzymatic hydrolysis products of secoiridoid glucosides, isoligustroside and isooleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prunetinoside Inhibits Lipopolysaccharide-Provoked Inflammatory Response via Suppressing NF-κB and Activating the JNK-Mediated Signaling Pathway in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Jasminoside B: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminoside B is a secoiridoid glycoside, a class of natural compounds found in various plants, including species of the Jasminum and Gardenia genera.[1][2] While direct and extensive research on the neuroprotective properties of this compound in the context of neurodegenerative diseases is still emerging, its chemical class, the secoiridoid glycosides, has demonstrated promising anti-inflammatory and neuroprotective effects in preclinical studies.[3][4] This document provides a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other related conditions.
The information presented herein is based on the activities of structurally related secoiridoid glycosides and provides a foundational framework for initiating research on this compound. The proposed mechanisms of action for neuroprotection by compounds in this class include the modulation of neuroinflammation and the induction of neurotrophic factors.[3][4] These application notes and protocols are intended to guide the experimental design for the evaluation of this compound's efficacy and to elucidate its mechanism of action.
Proposed Biological Activities and Quantitative Data
While specific quantitative data for this compound in neurodegenerative disease models are not yet widely published, research on other secoiridoid glycosides has provided valuable insights into their potential bioactivities. The following tables present example data from a study on related secoiridoid glycosides, obtusifolisides A and B, which can serve as a benchmark for planning experiments with this compound.
Table 1: Proposed Anti-Inflammatory Activity of this compound in Lipopolysaccharide (LPS)-Stimulated BV-2 Microglia
| Compound | IC50 for Nitric Oxide (NO) Production (µM) |
| This compound (Hypothetical) | Data to be determined |
| Obtusifoliside A | > 20 |
| Obtusifoliside B | 5.45 |
| NG-monomethyl-L-arginine (L-NMMA) (Positive Control) | 18.47 |
Data for obtusifolisides and L-NMMA are from a study on secoiridoid glycosides from Ligustrum obtusifolium and are presented here for comparative purposes.[4]
Table 2: Proposed Neuroprotective Activity of this compound on Nerve Growth Factor (NGF) Secretion in C6 Glioma Cells
| Compound (at 20 µM) | NGF Secretion (% of control) |
| This compound (Hypothetical) | Data to be determined |
| Obtusifoliside A | 115.23 ± 8.54 |
| Obtusifoliside B | 155.56 ± 7.16 |
Data for obtusifolisides are from a study on secoiridoid glycosides from Ligustrum obtusifolium and are presented here for comparative purposes.[4]
Experimental Protocols
The following protocols are detailed methodologies for key experiments to assess the anti-inflammatory and neuroprotective effects of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay in BV-2 Microglial Cells
Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
This compound
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (medium with the same concentration of solvent).
-
-
LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).
-
Protocol 2: In Vitro Neuroprotection Assay - Nerve Growth Factor (NGF) Secretion
Objective: To evaluate the effect of this compound on the secretion of Nerve Growth Factor (NGF) from C6 glioma cells.
Materials:
-
This compound
-
C6 rat glioma cells
-
DMEM/F-12 medium
-
Horse Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NGF Immunoassay Kit (e.g., ELISA)
-
24-well cell culture plates
-
Cell incubator (37°C, 5% CO₂)
-
Microplate reader
Methodology:
-
Cell Culture: Culture C6 glioma cells in DMEM/F-12 medium supplemented with 15% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed C6 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Replace the medium with serum-free medium.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
NGF Measurement:
-
Quantify the amount of NGF in the supernatant using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of NGF in each sample based on the standard curve from the ELISA kit.
-
Express the results as a percentage of NGF secretion compared to the vehicle-treated control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for this compound's action.
Caption: Workflow for in vitro and in vivo experiments.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. CAS 214125-04-9 | this compound [phytopurify.com]
- 3. Secoiridoid Glycosides from the Twigs of Ligustrum obtusifolium Possess Anti-inflammatory and Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for a Pre-Clinical Assessment of Jasminoside B in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary mechanism by which compounds of this class are believed to exert their anti-inflammatory effects is through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. Upon binding to its receptor complex (TLR4/MD-2), LPS triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways.
The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO).
Simultaneously, LPS activates the MAPK pathways, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). The phosphorylation of these kinases contributes to the production of pro-inflammatory mediators. Iridoid glycosides like geniposide have been shown to inhibit the phosphorylation of IκBα, p65, p38, ERK, and JNK, thereby suppressing the inflammatory response.
Figure 1: Proposed mechanism of action for this compound in inhibiting LPS-induced inflammatory signaling pathways.
Data Presentation: Quantitative Analysis of Anti-Inflammatory Effects
The following tables summarize the inhibitory effects of the representative compound, geniposide, on the production of key inflammatory mediators in LPS-stimulated murine macrophages. These serve as a template for presenting data obtained from similar assays with this compound.
Table 1: Effect of Geniposide on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Concentration (µM) | NO Production (% of LPS control) | Standard Deviation |
| 0 (LPS only) | 100 | ± 8.5 |
| 25 | 85.2 | ± 6.1 |
| 50 | 62.7 | ± 5.3 |
| 100 | 41.5 | ± 4.2 |
Table 2: Effect of Geniposide on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |
| TNF-α | 0 (LPS only) | 2540 ± 180 | 0 |
| 50 | 1651 ± 120 | 35 | |
| 100 | 980 ± 95 | 61.4 | |
| IL-6 | 0 (LPS only) | 1850 ± 150 | 0 |
| 50 | 1184 ± 110 | 36 | |
| 100 | 721 ± 80 | 61 | |
| IL-1β | 0 (LPS only) | 820 ± 75 | 0 |
| 50 | 549 ± 60 | 33 | |
| 100 | 311 ± 45 | 62 |
Note: The data presented above is illustrative and based on published findings for geniposide. Actual results for this compound may vary.
Experimental Protocols
The following are detailed protocols for key in vitro anti-inflammatory assays.
Cell Culture and Treatment
Murine macrophage cell lines such as RAW 264.7 or primary bone marrow-derived macrophages are suitable for these assays.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokines, 15-60 minutes for signaling pathway analysis).
-
Figure 2: General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium Nitrite (NaNO2) standard solution.
-
96-well microplate reader.
-
-
Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
-
-
Protocol:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After the appropriate incubation time (typically 15-60 minutes for signaling studies), wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Cell-Based Assays for Unveiling the Bioactivity of Jasminoside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of Jasminoside B's biological activities. This compound, an iridoid glycoside, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects[1]. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's efficacy and mechanism of action in a cellular context.
I. Anti-inflammatory Activity
Application Note:
This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation[2][3][4]. A common cell-based model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). In this model, LPS induces an inflammatory response, leading to the production of nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of this compound on NO production serves as a quantifiable measure of its anti-inflammatory activity[5][6][7][8][9][10].
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known NF-κB inhibitor).
3. Induction of Inflammation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (untreated cells) should also be included.
4. Measurement of Nitric Oxide (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
5. Cell Viability Assay (MTT or CCK-8):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate[5].
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.
Data Presentation:
Table 1: Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | NO Production Inhibition (%) | Cell Viability (%) | IC50 (µM) |
| This compound | 1 | Representative Value | >95% | Representative |
| 5 | Representative Value | >95% | Value | |
| 10 | Representative Value | >95% | ||
| 25 | Representative Value | >90% | ||
| 50 | Representative Value | >90% | ||
| Positive Control | 10 | Representative Value | >95% | |
| (e.g., Dexamethasone) |
Signaling Pathway and Experimental Workflow:
Experimental workflow for assessing the anti-inflammatory activity of this compound.
Inhibitory effect of this compound on the NF-κB signaling pathway.
II. Antioxidant Activity
Application Note:
This compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Standard in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are commonly used to evaluate the antioxidant capacity of natural compounds[1][11][12]. These assays provide a rapid assessment of the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals.
Experimental Protocols:
1. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of this compound to the wells.
-
Add the DPPH solution to each well and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the EC50 value.
2. FRAP Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.
-
Add various concentrations of this compound to a 96-well plate.
-
Add the FRAP reagent to each well and incubate for 30 minutes at 37°C.
-
Measure the absorbance at 593 nm.
-
Generate a standard curve using FeSO4·7H2O.
-
Express the results as micromoles of Fe(II) equivalents per gram of compound.
Data Presentation:
Table 2: Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH | EC50 (µg/mL) | Representative Value[13] | Representative Value |
| FRAP | Fe(II) Equivalents (µmol/g) | Representative Value[1] | Representative Value |
Experimental Workflow:
Workflow for determining the antioxidant capacity of this compound.
III. Neuroprotective Activity
Application Note:
This compound is suggested to have neuroprotective effects, potentially by mitigating excitotoxicity and oxidative stress-induced neuronal cell death[1]. A common in vitro model to study neuroprotection involves inducing neuronal damage in cell lines like SH-SY5Y using agents such as glutamate or hydrogen peroxide[14][15][16][17][18][19]. The ability of this compound to preserve cell viability in the presence of these neurotoxins indicates its neuroprotective potential. The underlying mechanism may involve the modulation of apoptotic pathways, such as the regulation of Bax and Bcl-2 proteins[20][21][22][23][24].
Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days.
2. Compound Treatment and Induction of Neurotoxicity:
-
Seed the differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20-50 mM) for 24 hours[16][25][26][27][28].
3. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, assess cell viability using the MTT assay as described previously.
4. Western Blot Analysis for Apoptotic Markers (Optional):
-
To investigate the mechanism, lyse the cells and perform Western blot analysis to determine the protein expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis[20][22][23].
Data Presentation:
Table 3: Neuroprotective Effect of this compound
| Treatment | Concentration (µM) | Cell Viability (%) | Bax/Bcl-2 Ratio (Fold Change) |
| Control | - | 100 | 1.0 |
| Glutamate | 50 | Representative Value | Representative Value |
| This compound + Glutamate | 1 | Representative Value | Representative Value |
| 10 | Representative Value | Representative Value | |
| 50 | Representative Value | Representative Value |
Signaling Pathway and Experimental Workflow:
Workflow for evaluating the neuroprotective effects of this compound.
Neuroprotective mechanism of this compound via modulation of apoptosis.
IV. Potential Anti-Cancer Activity
Application Note:
Some compounds from the Jasminum genus have shown potential anti-cancer activities by inducing apoptosis and inhibiting cell proliferation[29][30][31][32][33]. The PI3K/Akt and MAPK signaling pathways are often implicated in cancer cell survival and proliferation, and their inhibition can lead to apoptosis[34][35][36][37][38]. A preliminary assessment of this compound's anti-cancer potential can be performed using a cytotoxicity assay on various cancer cell lines.
Experimental Protocol: Cytotoxicity Screening using MTT Assay
1. Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in their recommended media and conditions.
2. Compound Treatment:
-
Seed the cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
3. Cell Viability Assessment:
-
Perform an MTT assay to determine the percentage of cell viability relative to untreated controls.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
Table 4: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | Representative Value[30][31] |
| A549 | Representative Value |
| HeLa | Representative Value |
| Normal Cell Line (e.g., HEK293) | > Representative Value |
Signaling Pathway:
Potential inhibition of pro-survival signaling pathways by this compound.
References
- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of ginsenoside Rb1 on glutamate-induced neurotoxicity: with emphasis on autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 20. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methyl jasmonate induces apoptosis through induction of Bax/Bcl-XS and activation of caspase-3 via ROS production in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mcijournal.com [mcijournal.com]
- 24. Chemical modulation of cytosolic BAX homodimer potentiates BAX activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel mechanism of neuroprotection: Blood glutamate grabber - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ginsenoside Rd protects neurons against glutamate-induced excitotoxicity by inhibiting ca(2+) influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Glutamate Neurotoxicity and Destruction of the Blood–Brain Barrier: Key Pathways for the Development of Neuropsychiatric Consequences of TBI and Their Potential Treatment Strategies [mdpi.com]
- 28. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 33. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 34. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Overview of the regulation of the class IA PI3K/AKT pathway by SUMO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion | MDPI [mdpi.com]
Protocol for the Dissolution and Experimental Use of Jasminoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Jasminoside B for experimental use, based on currently available data. It includes information on solubility, storage, and general considerations for in vitro and in vivo studies.
Product Information
| Property | Data | Source |
| Molecular Formula | C₁₆H₂₆O₈ | [1][2][3] |
| Molecular Weight | 346.37 g/mol | [1][2][4] |
| Purity | >98% (HPLC) | [3] |
| Appearance | Solid | [5] |
| Storage Temperature | -20°C | [1][4][5][6] |
Solubility Data
This compound is sparingly soluble in aqueous solutions. Organic solvents are required for the preparation of stock solutions.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6][7][8] |
| Methanol | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
| Pyridine | Soluble | [6] |
Protocol for Preparation of Stock Solution (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound to ensure all the solid material is at the bottom.[1]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of this compound (Molecular Weight = 346.37 g/mol ).
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing this compound.
-
Dissolution:
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C.
-
A supplier suggests that stock solutions stored at -20°C should be used within one month, while those at -80°C can be used within six months.[4]
-
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
General Protocol for Experimental Use
For In Vitro (Cell Culture) Experiments:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working concentrations by diluting the stock solution in your cell culture medium.
-
Important: Perform serial dilutions to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
-
Application: Add the diluted this compound to your cell cultures and incubate for the desired time.
For In Vivo (Animal) Experiments:
The reviewed literature does not provide specific protocols for the in vivo administration of purified this compound. Researchers should develop a suitable formulation and administration route based on their experimental model and objectives. This will likely involve:
-
Formulation: Diluting the DMSO stock solution in a physiologically compatible vehicle (e.g., saline, PBS with a co-solvent like Tween® 80 or Cremophor® EL) to a suitable concentration for injection.
-
Toxicity Testing: Performing preliminary dose-ranging studies to determine the maximum tolerated dose (MTD).
-
Administration: Administering the formulation via the chosen route (e.g., intravenous, intraperitoneal, oral gavage). A vehicle control group is essential.
Potential Signaling Pathways for Investigation
While specific signaling pathways for this compound are not well-elucidated, its reported biological activities suggest potential areas of investigation. As a compound with anti-inflammatory and neuroprotective properties, it may modulate pathways such as:
-
NF-κB Signaling: A key regulator of inflammation. Inhibition of this pathway would reduce the expression of pro-inflammatory cytokines.
-
MAPK Signaling (e.g., JNK, p38, ERK): These pathways are involved in cellular responses to stress, inflammation, and apoptosis.
-
Antioxidant Response Pathways (e.g., Nrf2): Activation of these pathways can protect cells from oxidative stress, which is implicated in both inflammation and neurodegeneration.
Below is a generalized diagram of a pro-inflammatory signaling cascade that could be a target for this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
References
- 1. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B CELL ACTIVATION IN VIVO BY NONANTIGEN-SPECIFIC INTERACTION WITH T CELLS: FREQUENCY OF IMMUNE RESPONSES INCREASED BY IMMUNIZATION WITH TWO ANTIGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. mdpi.com [mdpi.com]
- 6. IL-2 inhibits IL-4-dependent IgE and IgG1 production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Purity Jasminoside B: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of high-purity Jasminoside B. This compound, a naturally occurring iridoid glycoside, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.
Commercial Suppliers of High-Purity this compound
A reliable supply of high-purity this compound is crucial for reproducible and accurate experimental results. The following table summarizes key information for several commercial suppliers. Researchers are advised to request a certificate of analysis to confirm purity and identity.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Biosynth | 214125-04-9 | C₁₆H₂₆O₈ | 346.37 | High-quality reference standards |
| Biopurify | 214125-04-9 | C₁₆H₂₆O₈ | 346.376 | 95%~99% (HPLC-DAD or/and HPLC-ELSD) |
| ChemFaces | 214125-04-9 | C₁₆H₂₆O₈ | 346.37 | High-purity |
| AChemBlock | 214125-04-9 | C₁₆H₂₆O₈ | 346.38 | 98% |
| United States Biological | 214125-04-9 | C₁₆H₂₆O₈ | 346.376 | ~96% (HPLC) |
| GlpBio | 214125-04-9 | C₁₆H₂₆O₈ | 346.37 | >98% |
Neuroprotective Applications
This compound demonstrates significant potential in the protection of neuronal cells from various insults, suggesting its utility in the study of neurodegenerative diseases.[1]
In Vitro Neuroprotection Assay Protocol (SH-SY5Y Cell Line)
This protocol outlines a general method for assessing the neuroprotective effects of this compound against an induced neurotoxic insult in a human neuroblastoma cell line.
Objective: To determine the ability of this compound to protect SH-SY5Y cells from neurotoxin-induced cell death.
Materials:
-
High-purity this compound
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for 2-4 hours.
-
Neurotoxin Induction: Add the neurotoxin to the wells at a pre-determined toxic concentration. Include a vehicle control group (no neurotoxin) and a toxin-only control group.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Expected Outcome: Increased cell viability in the groups pre-treated with this compound compared to the toxin-only group.
Anti-inflammatory Applications
This compound is known to exhibit anti-inflammatory properties, likely through the modulation of key signaling pathways involved in the inflammatory response.[1]
Inhibition of Nitric Oxide (NO) Production in Macrophages Protocol
This protocol describes a method to evaluate the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Objective: To quantify the inhibitory effect of this compound on NO production in activated macrophages.
Materials:
-
High-purity this compound
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate as described for SH-SY5Y cells.
-
This compound and LPS Treatment:
-
Prepare various concentrations of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound solutions to the wells.
-
Simultaneously, add LPS (1 µg/mL) to all wells except the vehicle control group.
-
Include a control group with LPS only.
-
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Expected Outcome: A dose-dependent decrease in NO production in cells treated with this compound.
Potential Signaling Pathways
Research on related compounds suggests that the anti-inflammatory effects of this compound may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory mediators.
Antioxidant Applications
This compound possesses antioxidant properties, which contribute to its protective effects against cellular damage induced by oxidative stress.
DPPH Radical Scavenging Assay Protocol
This protocol provides a straightforward method to assess the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Objective: To determine the IC₅₀ value of this compound for DPPH radical scavenging.
Materials:
-
High-purity this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to the wells.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control well with solvent and DPPH only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration using the following formula:
-
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
-
Plot the % scavenging against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Expected Outcome: A concentration-dependent increase in DPPH radical scavenging activity.
For further information and to request a quote for high-purity this compound, please contact the respective suppliers. This document is intended for research purposes only.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Jasminoside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Jasminoside B. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Based on studies of similar glycosides from Gardenia jasminoides, aqueous ethanol solutions are highly effective. The optimal concentration typically ranges from 50% to 80% ethanol in water.[1][2][3] The addition of water to ethanol improves the solvent's polarity, which can enhance the extraction of glycosides like this compound.[4][5] For initial trials, a 60-70% ethanol solution is a recommended starting point.[1][6]
Q2: What are the key parameters to optimize for improving this compound extraction yield?
A2: The primary parameters to optimize are:
-
Solvent Concentration: The ratio of ethanol to water significantly impacts extraction efficiency.[1][6]
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can lead to degradation. A range of 45°C to 70°C is often effective.[1][7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. Optimal times can range from 30 minutes to several hours.[1][2][7]
-
Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) can lead to a better extraction yield by increasing the concentration gradient. Ratios from 1:10 to 1:30 (g/mL) are commonly used.[2][7]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.
Q3: What advanced extraction techniques can be used for this compound?
A3: Modern techniques can significantly improve efficiency and reduce extraction time and solvent consumption. These include:
-
Ultrasound-Assisted Extraction (UAE): Ultrasonic waves create cavitation, which disrupts plant cell walls and enhances solvent penetration.[8]
-
Microwave-Assisted Extraction (MAE): Microwaves rapidly heat the solvent and plant material, accelerating the extraction process.
-
Mechanochemistry (Ball Milling): This technique involves milling the plant material with an abrasive aid, which can increase extraction yield and selectivity.[9]
-
Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to maintain the solvent in a liquid state, improving extraction efficiency.
Q4: How can I purify this compound from the crude extract?
A4: Column chromatography is a common method for purification. This can include:
-
Normal Phase Chromatography: Using a silica gel column.
-
Reversed-Phase Chromatography: Using C18 or similar bonded silica.
-
Macroporous Resins: These can be used for initial cleanup and enrichment of the target compound.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The compound may not have had enough time or energy to dissolve fully. 3. Improper Solid-to-Liquid Ratio: Too little solvent may result in a saturated solution, preventing further extraction. 4. Large Particle Size: The solvent cannot efficiently penetrate large particles. | 1. Optimize Solvent System: Systematically vary the ethanol-to-water ratio (e.g., 50%, 60%, 70%, 80% ethanol) to find the optimal polarity. Consider trying other polar solvents like methanol. 2. Increase Time and Temperature: Incrementally increase the extraction time and temperature. Monitor for potential degradation at higher temperatures. 3. Adjust Solid-to-Liquid Ratio: Increase the volume of solvent relative to the plant material (e.g., move from 1:10 to 1:20 g/mL). 4. Reduce Particle Size: Grind the plant material to a finer powder (e.g., 40-60 mesh). |
| Co-extraction of Impurities | 1. Solvent is not selective: The chosen solvent may be dissolving a wide range of compounds. 2. Complex Plant Matrix: The source material naturally contains many similar compounds. | 1. Solvent Partitioning: Perform a liquid-liquid extraction to separate compounds based on their polarity. For example, extract with ethyl acetate to remove less polar impurities. 2. Selective Milling: Consider mechanochemistry with a milling aid like activated carbon, which can selectively adsorb certain compounds.[9] 3. Purification: Employ column chromatography (e.g., silica gel, C18) or preparative HPLC for final purification. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking. | 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers. |
| Product Degradation | 1. Excessive Heat: this compound may be thermolabile. 2. Exposure to Light or Air: Some phytochemicals are sensitive to oxidation. 3. Inappropriate pH. | 1. Use Milder Conditions: Employ lower extraction temperatures or consider non-thermal methods like ultrasound-assisted extraction at room temperature. 2. Protect the Extract: Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen). Store extracts at low temperatures (-20°C) and in the dark. 3. Buffer the Solvent: If pH sensitivity is suspected, use a buffered extraction solvent. |
Quantitative Data on Extraction Parameters
The following tables summarize the effects of different extraction parameters on the yield of related compounds from Gardenia jasminoides, as determined by Response Surface Methodology (RSM) in various studies. While not specific to this compound, these provide a valuable starting point for optimization.
Table 1: Optimization of Heat-Aided Solvent Extraction for Gardenia Yellow Pigment (GYP) [1][6]
| Parameter | Range Studied | Optimal Condition |
| Ethanol Concentration | 40 - 80% | 65.10% |
| Liquid/Solid Ratio | 8:1 - 12:1 (mL/g) | 10:1 (mL/g) |
| Extraction Time | 40 - 80 min | 59.85 min |
| Extraction Temperature | 50 - 70 °C | 60.04 °C |
Table 2: Optimization of Homogenate Extraction for Gardenia Yellow Pigment [3]
| Parameter | Range Studied | Optimal Condition |
| Ethanol Concentration | 30 - 70% | 50% |
| Liquid/Solid Ratio | 10:1 - 20:1 (mL/g) | 15:1 (mL/g) |
| Extraction Time | 30 - 90 s | 41 s |
| Particle Size | 0.9 - 2.5 mm | 1.7 mm |
Experimental Protocols
Protocol 1: Standard Solvent Extraction
-
Preparation of Plant Material: Grind dried Gardenia jasminoides fruits into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a flask.
-
Add 100 mL of 65% aqueous ethanol (1:10 solid-to-liquid ratio).
-
Heat the mixture to 60°C with constant stirring for 60 minutes.
-
-
Filtration: Allow the mixture to cool slightly, then filter through Whatman No. 1 filter paper.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the powdered plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powder in a flask with 200 mL of 65% aqueous ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at 50°C.
-
-
Post-Extraction: Follow steps 3-5 from Protocol 1.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A general workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Jasminoside | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Jasminoside H | C22H36O12 | CID 102596096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 214125-04-9 | this compound [phytopurify.com]
Technical Support Center: Jasminoside B Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Jasminoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.
Troubleshooting Guide
Researchers often face challenges related to reaction yield, purity, and stereoselectivity during the multi-step synthesis of this compound. This guide addresses specific problems, their probable causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem ID | Issue Description | Probable Cause(s) | Recommended Solution(s) | Expected Outcome |
| JBS-T01 | Low yield in the formation of the iridoid core. | - Incomplete reaction. - Suboptimal reaction temperature or time. - Catalyst deactivation. | - Monitor reaction progress using TLC or LC-MS. - Screen a range of temperatures and reaction times. - Use fresh or a higher loading of the catalyst. | Increase in yield of the desired iridoid intermediate. |
| JBS-T02 | Formation of multiple diastereomers of the iridoid aglycone. | - Poor stereocontrol in key bond-forming reactions (e.g., cycloaddition, reduction). - Use of non-stereoselective reagents. | - Employ chiral catalysts or auxiliaries. - Optimize reaction conditions to favor the formation of the desired diastereomer. - Refer to literature on stereoselective iridoid synthesis for suitable reagents. | Improved diastereomeric ratio, simplifying purification. |
| JBS-T03 | Low α:β ratio in the O-glycosylation step. | - Steric hindrance at the acceptor hydroxyl group. - Inappropriate choice of glycosyl donor or promoter. - Suboptimal solvent or temperature.[1][2] | - Use a more reactive glycosyl donor (e.g., glycosyl trichloroacetimidate). - Screen different Lewis acid promoters (e.g., TMSOTf, BF₃·OEt₂). - Employ solvents that can influence stereoselectivity (e.g., acetonitrile, dichloromethane).[1] | Increased formation of the desired β-glycoside. |
| JBS-T04 | Cleavage of the glycosidic bond during deprotection. | - Use of harsh acidic or basic conditions that are not compatible with the O-glycosidic linkage.[1] | - Employ orthogonal protecting groups that can be removed under mild conditions.[3][4] - Use enzymatic deprotection methods if applicable. | Preservation of the glycosidic bond and successful deprotection. |
| JBS-T05 | Difficulty in purifying the final this compound product. | - Presence of closely related diastereomers or regioisomers. - Contamination with reagents or byproducts. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, chiral).[5][6] - Employ supercritical fluid chromatography (SFC) for challenging separations.[5] | Isolation of this compound with high purity (>98%). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chemical synthesis of this compound, covering topics from starting materials to final product characterization.
Q1: What are the primary challenges in the stereoselective synthesis of the iridoid core of this compound?
A1: The main challenges in constructing the cis-fused cyclopenta[c]pyran ring system of iridoids like this compound lie in controlling the stereochemistry at multiple chiral centers.[7][8] Key difficulties include:
-
Diastereoselective Cycloaddition: Achieving high diastereoselectivity in the initial cycloaddition reaction to form the bicyclic core is crucial.[7]
-
Control of Ring Juncture Stereochemistry: Establishing the cis-fusion of the two rings is a defining feature of iridoids and requires careful selection of reagents and reaction conditions.
-
Introduction of Functional Groups: The stereoselective installation of hydroxyl and other functional groups at specific positions on the iridoid skeleton can be challenging due to steric hindrance and the potential for competing side reactions.
Q2: How can I improve the yield and stereoselectivity of the O-glycosylation step?
A2: The O-glycosylation is a critical step where the glucose moiety is attached to the iridoid aglycone. To improve yield and achieve the desired β-selectivity, consider the following:[1][2]
-
Choice of Glycosyl Donor: Glycosyl trichloroacetimidates or N-phenyl trifluoroacetimidates are often effective for hindered alcohols.[1]
-
Promoter Selection: The choice of Lewis acid promoter (e.g., TMSOTf, TBSOTf) is critical and should be optimized.[1]
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome. For instance, participating solvents like acetonitrile can favor the formation of 1,2-trans-glycosides (β-linkage for glucose).
-
Protecting Groups on the Glycosyl Donor: The presence of a participating protecting group (e.g., an acetyl group) at the C2 position of the glucose donor can direct the formation of the β-glycoside through neighboring group participation.[9]
Q3: What is a suitable protecting group strategy for the synthesis of this compound?
A3: A robust protecting group strategy is essential for a successful synthesis.[3][4] Key considerations include:
-
Orthogonality: Employ protecting groups that can be removed under different conditions to allow for selective deprotection of various functional groups.[3][4] For example, silyl ethers (e.g., TBS, TIPS) for hydroxyl groups on the aglycone, which are acid-labile, and benzyl ethers for the sugar hydroxyls, which can be removed by hydrogenolysis.
-
Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Protecting-Group-Free Synthesis: While challenging, designing a synthesis that minimizes or avoids the use of protecting groups can significantly improve efficiency by reducing the number of steps.[10]
Q4: What are the recommended methods for the purification of this compound and its synthetic intermediates?
A4: Purification is often a significant challenge due to the presence of diastereomers and other closely related impurities.[5][6]
-
Flash Column Chromatography: This is suitable for the purification of early-stage intermediates and for separating compounds with significant differences in polarity.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful techniques for purifying intermediates and the final product. Chiral HPLC may be necessary to separate enantiomers if a racemic synthesis is performed.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative to HPLC for the separation of complex mixtures and diastereomers.[5]
Experimental Protocols
Key Experiment: Stereoselective O-Glycosylation
This protocol provides a general methodology for the glycosylation of a protected iridoid aglycone with a glucose donor. Note: This is a conceptual protocol and requires optimization for specific substrates.
-
Preparation of Reactants:
-
Dissolve the protected iridoid aglycone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add freshly activated 4 Å molecular sieves.
-
In a separate flask, dissolve the protected glycosyl donor (e.g., a trichloroacetimidate, 1.2 eq) in anhydrous DCM.
-
-
Glycosylation Reaction:
-
Cool the solution of the aglycone to the desired temperature (e.g., -40 °C).
-
Slowly add the solution of the glycosyl donor to the aglycone solution.
-
Add the promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a few drops of a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove the molecular sieves and wash the sieves with DCM.
-
Combine the filtrates and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired glycosylated product.
-
Visualizations
Diagram 1: General Synthetic Workflow for this compound
A high-level overview of the synthetic strategy for this compound.
Diagram 2: Troubleshooting Logic for Low Glycosylation Yield
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Jasminoside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Jasminoside B. The information is designed to offer practical solutions and experimental starting points for your research.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound, particularly in aqueous solutions, which can impede experimental reproducibility and limit its therapeutic application. This guide offers a systematic approach to overcoming these solubility challenges.
Initial Solubility Assessment
This compound is reported to be soluble in several organic solvents. If you are experiencing poor solubility, consider the following solvents as starting points for stock solutions.
Table 1: Reported Solvents for Jasminoside Compounds
| Solvent | Reported Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Preparation of high-concentration stock solutions. |
| Chloroform | Soluble[2] | Initial dissolution for subsequent formulation steps. |
| Dichloromethane | Soluble[2] | Alternative to chloroform for initial dissolution. |
| Ethyl Acetate | Soluble[2] | Use in extraction and purification processes. |
| Acetone | Soluble[2] | General laboratory solvent for dissolution. |
For aqueous experimental systems, it is crucial to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Pay close attention to the final solvent concentration to avoid precipitation and potential cellular toxicity.
Strategies for Enhancing Aqueous Solubility
If direct dissolution in your aqueous experimental buffer is not feasible, several techniques can be employed to enhance the aqueous solubility of this compound.
Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solubility enhancement technique for this compound.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Recommended Starting Point |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar solute. | Simple to prepare; can significantly increase solubility.[3] | Potential for drug precipitation upon dilution; solvent toxicity must be considered.[3] | 1-10% (v/v) of propylene glycol, ethanol, or polyethylene glycol (PEG) in the aqueous buffer. |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin. | Can significantly enhance aqueous solubility and stability. | Can be expensive; potential for competitive displacement by other molecules. | Prepare a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Solid Dispersion | Dispersing this compound in an inert carrier matrix at the solid state. | Can increase dissolution rate and solubility. | Can be physically unstable and may convert to a less soluble crystalline form over time. | Use a water-soluble carrier like polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30. |
| pH Adjustment | Modifying the pH of the solution to ionize this compound, thereby increasing its solubility. | Simple and cost-effective. | Only applicable if the compound has ionizable functional groups; may not be suitable for all experimental conditions. | Titrate a solution of this compound with dilute acid or base while monitoring for dissolution. |
| Nanosuspension | Reducing the particle size of this compound to the sub-micron range, which increases the surface area for dissolution. | Increases dissolution velocity and saturation solubility.[4] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. | Wet milling or high-pressure homogenization with a stabilizer (e.g., a surfactant or polymer). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., to make a 10-50 mM stock solution).
-
Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution if necessary.[1]
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Calculate the molar equivalents of this compound and a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio.
-
In a mortar, mix the this compound and HP-β-CD.
-
Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Knead the paste for 30-45 minutes.
-
Dry the paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Assess the solubility of the complex in your aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. What should I do?
A1: Precipitation upon dilution of a stock solution is a common issue. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your aqueous buffer may be above its solubility limit. Try using a lower final concentration.
-
Increase the co-solvent concentration: If you are using a co-solvent like DMSO, you may need to slightly increase its final concentration in the buffer. However, always be mindful of the tolerance of your experimental system to the solvent.
-
Use a solubility-enhancing excipient: Consider pre-complexing this compound with a cyclodextrin or formulating it as a solid dispersion before adding it to your aqueous buffer.
Q2: Are there any structurally similar compounds to this compound that I can reference for solubility data?
A2: Yes, looking at other iridoid glycosides can provide some insights. For example, Geniposide is an iridoid glycoside that is soluble in water.[5] Another iridoid glycoside, Catalpol , is reported to be soluble in a phosphate-buffered saline (PBS) solution at pH 7.2.[6] While not directly applicable to this compound, this suggests that the solubility of iridoid glycosides in aqueous solutions can vary and that buffered solutions may be beneficial.
Q3: How can I determine the optimal pH for dissolving this compound?
A3: To determine the optimal pH for solubility, you can perform a pH-solubility profile. This involves the following steps:
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Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
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Add an excess amount of this compound to a small volume of each buffer.
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Equilibrate the samples for a set period (e.g., 24-48 hours) with constant agitation.
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Centrifuge the samples to pellet the undissolved compound.
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Measure the concentration of this compound in the supernatant of each sample using a suitable analytical method, such as HPLC-UV.
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Plot the solubility of this compound as a function of pH. The pH at which the highest concentration is measured is the optimal pH for dissolution.
Signaling Pathway Implication of Poor Solubility
Poor solubility can lead to inaccurate in vitro results by affecting the actual concentration of the compound that interacts with the cells. This can impact the interpretation of signaling pathway studies.
Caption: A diagram illustrating how the poor solubility of this compound can impact the interpretation of signaling pathway experiments.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always perform their own validation experiments to determine the most suitable methods for their specific applications.
References
- 1. pjps.pk [pjps.pk]
- 2. Enhancement effect of geniposide on solubility and intestinal absorption of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
preventing degradation of Jasminoside B in solution
This technical support center provides guidance on preventing the degradation of Jasminoside B in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users encountering issues during their experiments with this compound can refer to the following guide for potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound purity or appearance of new peaks in analytical chromatography (e.g., HPLC, UPLC). | Degradation of this compound due to inappropriate solvent, pH, temperature, or light exposure. | Verify the pH of your solution; iridoid glycosides can be unstable in strong alkaline or acidic conditions.[1][2] Prepare fresh solutions and store them at recommended temperatures, protected from light. Use high-purity solvents and freshly prepared buffers. |
| Reduced or inconsistent biological activity in assays. | Degradation of the active this compound compound. | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or below to minimize freeze-thaw cycles.[3] Confirm the integrity of the compound using an analytical method like HPLC before use. |
| Visible changes in the solution (e.g., color change, precipitation). | Degradation or poor solubility of this compound. | Ensure the solvent is appropriate for this compound. If using aqueous buffers, check the solubility at the desired concentration. Filter the solution through a 0.22 µm filter to remove any particulates. |
| Inconsistent results between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Standardize the protocol for solution preparation, handling, and storage. Ensure all aliquots are treated identically in terms of temperature, light exposure, and time before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in solution?
A1: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store solutions in airtight vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. The solid form of this compound should be stored at -20°C.[3]
Q2: What are the most suitable solvents for dissolving this compound?
A2: this compound is soluble in polar solvents. For stock solutions, solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly used. For biological experiments, it is crucial to dilute the stock solution in an appropriate aqueous buffer or cell culture medium. Be aware that some polar protic solvents, like alcohols and water, can contribute to the decomposition of certain compounds.[4]
Q3: How does pH affect the stability of this compound in solution?
A3: Iridoid glycosides, the class of compounds this compound belongs to, are known to be susceptible to degradation in strongly alkaline and, in some cases, strongly acidic conditions.[1][2] It is advisable to maintain the pH of aqueous solutions in the slightly acidic to neutral range (pH 4-7) for enhanced stability. Studies on similar compounds have shown greater stability at lower pH values (3.0-4.0).[5]
Q4: Is this compound sensitive to temperature and light?
A4: Yes, as with many natural products, this compound may be sensitive to high temperatures and light. Elevated temperatures can accelerate degradation.[1][2] It is recommended to handle and store this compound solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most reliable way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV, Diode-Array (DAD), or Evaporative Light Scattering (ELSD) detection.[3][6] These methods can separate the intact this compound from its degradation products, allowing for quantification of its purity over time.[7]
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
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Oxidizing agent (e.g., 3% hydrogen peroxide)
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HPLC system with a suitable detector (e.g., UV, DAD)
-
C18 HPLC column
-
pH meter
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Incubators or water baths
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acidic and Basic Hydrolysis:
-
Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to a final concentration of approximately 100 µg/mL.
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Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature and collect samples at different time intervals.
-
-
Thermal Degradation:
-
Dilute the stock solution with a neutral buffer (e.g., pH 7) to a final concentration of 100 µg/mL.
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Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) and collect samples over time.[1]
-
-
Photodegradation:
-
Expose the solution of this compound (in a neutral buffer) to a light source in a photostability chamber, as per ICH guidelines. A control sample should be kept in the dark.
-
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at an appropriate wavelength for this compound.
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Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Summarize the data in a table to compare the stability under different conditions.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0-24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 0-24 hours |
| Thermal | Neutral Buffer | 40°C, 60°C, 80°C | 0-24 hours |
| Photolytic | Light (ICH Q1B) | Room Temperature | Variable |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 214125-04-9 | this compound [phytopurify.com]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing HPLC Separation of Jasminoside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Jasminoside isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of HPLC methods for Jasminoside isomer separation.
Question: Why am I experiencing poor resolution or complete co-elution of my Jasminoside isomers on a C18 column?
Answer:
Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties. While C18 columns are a good starting point, several factors can be optimized to improve separation.
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Insufficient Selectivity: Standard C18 columns separate primarily based on hydrophobicity. Isomers with very similar hydrophobicity may not resolve well.[1]
-
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for enhancing resolution.
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Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is more likely to engage in hydrogen bonding, which can be advantageous for separating glycosidic isomers.
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Gradient Slope: A shallow gradient is crucial for resolving closely eluting compounds. If your isomers are eluting close together, decrease the rate of change of the organic solvent concentration in that portion of the gradient.[2]
-
pH: The use of acidic modifiers like formic acid or acetic acid is common for improving peak shape and can influence selectivity. Ensure the pH is consistent and at a level that provides optimal separation without degrading the analytes.[3]
-
-
Temperature: Adjusting the column temperature can change the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting selectivity and resolution. Experiment with temperatures between 30°C and 50°C.[2]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[2]
Question: My Jasminoside isomer peaks are exhibiting significant tailing with an acidic mobile phase (formic or acetic acid). What is the cause and how can I fix it?
Answer:
Peak tailing for glycosidic compounds in reversed-phase HPLC with acidic mobile phases is often due to secondary interactions with the silica stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the Jasminoside isomers, leading to peak tailing.[4][5]
-
Lowering Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid) helps to suppress the ionization of silanol groups, thereby reducing these secondary interactions. If you are already using an acidic mobile phase, ensure the pH is low enough (typically around 2.7 for formic acid) for effective suppression.[6]
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 columns have a reduced number of free silanol groups and are less prone to causing peak tailing with polar and basic compounds.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.[4]
-
Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column and cause peak tailing. Using a guard column and appropriate sample preparation can mitigate this.[8]
Question: I am observing significant baseline noise or drift during the gradient elution of my Jasminoside isomers. What are the potential causes and solutions?
Answer:
Baseline noise and drift in gradient elution can originate from several sources, including the mobile phase, the HPLC system, and the column.
-
Mobile Phase Issues:
-
Poor Solvent Quality: Always use high-purity, HPLC or LC-MS grade solvents. Impurities in the solvents can lead to baseline noise.[9]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phases are properly degassed using an inline degasser or helium sparging.[9][10]
-
Mobile Phase Absorbance: If one of your mobile phase components absorbs at the detection wavelength, you will see a drifting baseline as the mobile phase composition changes during the gradient. This is common when using additives like formic acid at low UV wavelengths.[11]
-
-
HPLC System:
-
Column Equilibration: Insufficient column equilibration between runs can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]
Question: Could the acidic mobile phase (0.1% formic acid) be causing the degradation of my Jasminoside samples?
Answer:
Jasminosides are iridoid glycosides. Studies on the stability of other iridoid glycosides have shown that they are generally stable in mildly acidic conditions (like 0.1% formic acid) at typical HPLC temperatures. One study on iridoid glycosides from Eucommia ulmoides Oliver demonstrated good stability in a 0.1% formic acid mobile phase.[12] However, stability can be compound-specific and can be affected by elevated temperatures. If you suspect degradation, you can perform a stability study by incubating your sample in the mobile phase at the analysis temperature for varying amounts of time and monitoring for the appearance of degradation peaks.
Frequently Asked Questions (FAQs)
What is the best type of HPLC column for separating Jasminoside isomers?
A reversed-phase C18 column is the most common and a good starting point for the separation of Jasminoside isomers. High-purity silica with end-capping is recommended to minimize peak tailing. For isomers that are difficult to separate on a C18 column, alternative stationary phases such as a phenyl or a pentafluorophenyl (PFP) column could provide different selectivity through pi-pi interactions.
What are typical mobile phases used for Jasminoside isomer separation?
A gradient elution using water and acetonitrile, both with a small amount of acid (0.04% to 0.1% formic or acetic acid), is a commonly used mobile phase system for the analysis of Jasminosides.
How can I confirm the identity of the separated Jasminoside isomer peaks?
The most definitive way to identify your separated peaks is to use a mass spectrometer (MS) detector coupled to your HPLC (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern can be used to confirm the identity of each isomer. If you have authentic standards, you can also confirm identity by comparing retention times.
What sample preparation is required for the analysis of Jasminoside isomers from plant extracts?
Sample preparation for plant extracts typically involves extraction with a suitable solvent (e.g., methanol or ethanol), followed by filtration to remove particulate matter. Solid-phase extraction (SPE) may be necessary for more complex matrices to remove interfering compounds. It is crucial to dissolve the final extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape.
Experimental Protocols
The following are examples of UPLC (Ultra-Performance Liquid Chromatography) methods that have been used for the analysis of Jasminum sambac extracts, which contain Jasminoside isomers. These can be adapted for standard HPLC systems by adjusting the flow rate and gradient times according to the column dimensions.
Method 1: UPLC-QTOF-MS Analysis
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient Program | 2-20% A (0-10 min), 20-35% A (10-15 min), 35-100% A (15-17 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Detection | DAD (190-400 nm) and Q-TOF-MS (m/z 100-1500) |
Method 2: UPLC-ESI-MS/MS Metabolite Profiling
| Parameter | Specification |
| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.04% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.04% Acetic Acid |
| Gradient Program | 95:5 (v/v) A:B at 0 min, 5:95 at 11.0 min, 5:95 at 12.0 min, 95:5 at 12.1 min, 95:5 at 14.0 min |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 4 µL |
| Detection | ESI-Triple Quadrupole MS |
Visualizations
Caption: Experimental workflow for Jasminoside isomer analysis.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
- 1. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 2. mastelf.com [mastelf.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Jasminoside B quantification in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Jasminoside B in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex mixtures challenging?
A1: this compound is a glycoside compound naturally found in plants of the Jasminum genus.[1] Its quantification in complex matrices, such as herbal extracts or biological fluids, can be challenging due to its specific chemical properties and the presence of numerous other interfering compounds. Common challenges include matrix effects, low concentrations of the analyte, and potential instability during sample preparation and analysis.
Q2: What are the typical analytical techniques used for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) are the most common techniques for the quantification of this compound. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices and low concentration samples.
Q3: What is a "matrix effect" and how can it affect my this compound quantification?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. In the context of this compound analysis, compounds commonly found in plant extracts or biological fluids can interfere with its ionization in the mass spectrometer source, leading to unreliable results.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate this compound and remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard of this compound if available. If not, a structurally similar compound that co-elutes and experiences similar matrix effects can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.
Q5: Are there any known stability issues with this compound during analysis?
A5: While specific stability data for this compound is not extensively published, glycosides, in general, can be susceptible to degradation under strong acidic or basic conditions, and at high temperatures. It is advisable to handle samples at low temperatures, protect them from light, and use a pH-controlled mobile phase to ensure the stability of this compound throughout the analytical process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Column degradation- Inappropriate mobile phase pH- Column overload- Co-eluting interferences | - Replace the HPLC column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the injection volume or sample concentration.- Optimize the gradient elution to better separate interfering peaks. |
| Low Signal Intensity or No Peak Detected | - Low concentration of this compound in the sample- Inefficient extraction- Instrument sensitivity issues- Degradation of this compound | - Concentrate the sample extract.- Optimize the extraction procedure (e.g., solvent, pH, temperature).- Check and tune the mass spectrometer for optimal sensitivity.- Ensure proper sample handling and storage to prevent degradation. |
| High Variability in Quantitative Results | - Inconsistent sample preparation- Significant and variable matrix effects- Unstable instrument performance | - Standardize the sample preparation workflow.- Implement matrix-matched calibration or use an appropriate internal standard.- Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Peak Splitting | - Column void or channeling- Sample solvent incompatible with the mobile phase- Injection of a large sample volume in a strong solvent | - Replace the column.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Reduce the injection volume. |
| Carryover in LC-MS/MS | - Adsorption of this compound to the analytical column or system components | - Optimize the wash solvent and increase the wash time between injections.- Use a column with a different stationary phase that has less interaction with the analyte. |
Experimental Protocols
Sample Preparation for this compound Quantification in Herbal Extracts (Hypothetical Protocol)
-
Extraction:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 10 mL of 10% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 10% methanol to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
HPLC-UV Method for this compound Quantification (Hypothetical Protocol)
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 235 nm (hypothetical, based on typical absorbance for similar structures; should be optimized based on the UV spectrum of a pure standard).
LC-MS/MS Method for this compound Quantification (Hypothetical Protocol)
-
LC Conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI-).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M-H]⁻ at m/z 345.15 -> Product ions (to be determined by infusion of a pure standard).
-
Internal Standard (e.g., a structurally similar glycoside): To be determined based on the chosen standard.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
Technical Support Center: Enhancing the Bioavailability of Jasminoside B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Jasminoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a monocyclic monoterpene glycoside primarily isolated from Gardenia jasminoides. It is a natural compound with a molecular formula of C16H26O8 and a molecular weight of approximately 346.37 g/mol [1]. Research has indicated that this compound possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a compound of interest for the development of treatments for inflammatory conditions, neurodegenerative diseases, and disorders related to oxidative stress[1].
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
A2: this compound is soluble in several organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. However, its aqueous solubility, a critical factor for oral absorption, is not well-documented and is anticipated to be low, a common characteristic of many natural product glycosides. As a glycoside, it possesses a sugar moiety attached to a non-sugar aglycone, which influences its polarity and permeability across biological membranes.
Q3: Why is the bioavailability of this compound expected to be low?
A3: The oral bioavailability of many natural glycosides, including monoterpene glycosides like this compound, is often limited by several factors:
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Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is a prerequisite for absorption.
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Low Membrane Permeability: The hydrophilic sugar moiety can hinder passive diffusion across the lipid-rich intestinal cell membranes.
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Enzymatic Degradation: Glycosides can be hydrolyzed by intestinal enzymes, which may either release the active aglycone or lead to inactive metabolites.
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Presystemic Metabolism: this compound may be subject to first-pass metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.
Q4: What are the general strategies to enhance the bioavailability of a compound like this compound?
A4: Several formulation strategies can be employed to overcome the challenges of low solubility and permeability. These can be broadly categorized as:
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Physical Modifications:
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Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids[5].
-
-
Complexation:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate[6].
-
-
Chemical Modifications:
-
Prodrugs: Modifying the chemical structure of this compound to create a more permeable derivative that is converted back to the active compound in the body.
-
Troubleshooting Guides
Issue 1: Poor Dissolution of Raw this compound in Aqueous Media
| Symptom | Possible Cause | Troubleshooting Step |
| Undissolved particles remain after prolonged stirring in simulated gastric or intestinal fluid. | Low aqueous solubility of crystalline this compound. | 1. Reduce Particle Size: Employ micronization or create a nanosuspension. 2. Formulate a Solid Dispersion: Use a suitable carrier like PVP or PEG. 3. Utilize Complexation: Prepare an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin). |
Issue 2: Instability of this compound Formulation
| Symptom | Possible Cause | Troubleshooting Step |
| Nanosuspension shows particle aggregation over time. | Insufficient stabilization. | 1. Optimize Stabilizer Concentration: Adjust the concentration of the surfactant or polymer used. 2. Select a Different Stabilizer: Test alternative stabilizers for better compatibility. 3. Control Storage Conditions: Store at recommended temperature and protect from light. |
| Solid dispersion shows signs of crystallization upon storage. | The amorphous state is not stable. | 1. Increase Polymer Ratio: A higher polymer-to-drug ratio can better prevent crystallization. 2. Add a Second Polymer: Incorporate a secondary polymer to enhance stability. 3. Control Humidity: Store in a desiccated environment to prevent moisture-induced crystallization. |
Issue 3: Inconsistent Results in In Vitro Permeability Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in the apparent permeability coefficient (Papp) across replicates. | Inconsistent cell monolayer integrity. | 1. Verify TEER Values: Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before and after the experiment. 2. Check for Cytotoxicity: Perform a cell viability assay to ensure the formulation is not toxic to the Caco-2 cells. 3. Standardize Seeding and Culture Conditions: Ensure consistent cell seeding density and culture duration. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling Process:
-
Transfer the suspension to a laboratory-scale bead mill.
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) at a concentration of 50% (v/v).
-
Mill at 2000 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
Confirm the crystalline state of the drug using Powder X-ray Diffraction (PXRD).
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type).
-
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin.
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
-
Procedure:
-
Maintain the dissolution medium (900 mL) at 37 ± 0.5°C.
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Set the paddle speed to 75 rpm.
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Add the this compound formulation (equivalent to a fixed dose of the drug) to the dissolution vessel.
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Withdraw samples (5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
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Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
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Filter the samples through a 0.45 µm syringe filter.
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Analyze the concentration of this compound in the filtrate using a validated HPLC method.
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Plot the cumulative percentage of drug dissolved against time.
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Data Presentation
Table 1: Comparative Dissolution Profile of this compound Formulations
| Time (min) | % Drug Dissolved (Raw this compound) | % Drug Dissolved (Nanosuspension) | % Drug Dissolved (Solid Dispersion) |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 100 (Reference) | |||
| Nanosuspension | ||||
| Solid Dispersion |
Visualizations
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
- 2. Jasminoside | CAS:82451-18-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. Improvement of the oral bioavailability of digitalis glycosides by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Jasminoside B Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxic effects of Jasminoside B in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural iridoid glycoside isolated from plants such as Gardenia jasminoides and Jasminum humile.[1] It is recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive activities.[2][3] In cancer research, it has been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines, partly through the EGFR signaling pathway.
Q2: I am observing high levels of cytotoxicity in my cell culture after treatment with this compound. What are the initial troubleshooting steps?
A2: When encountering unexpected cytotoxicity, a systematic approach is recommended. First, verify the final concentration of this compound and the solvent (typically DMSO) in your culture medium. Ensure the solvent concentration is at a non-toxic level (usually ≤ 0.1%). Confirm the health and viability of your cells before starting the treatment. It is also crucial to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line and optimize the exposure time.
Q3: What is a typical concentration range for using this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell type and the intended biological effect. For assessing its therapeutic potential, a wide range of concentrations should be tested, from nanomolar to micromolar. Without specific data for non-cancerous cells, it is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to determine the cytotoxic profile in your experimental system.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound is soluble in DMSO and other organic solvents.[4] To prepare it for cell culture, create a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To improve solubility, the stock solution tube can be warmed to 37°C and briefly sonicated.[2] Always prepare fresh dilutions from the stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[2]
Q5: What is the stability of this compound in cell culture medium?
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: You are observing significant cell death at concentrations where you expect to see a specific biological effect, not cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response study to determine the CC50. Test a range of concentrations below the CC50 to find a sub-toxic level that still elicits the desired biological activity. |
| Prolonged Exposure Time | Reduce the incubation time. A shorter exposure may be sufficient to observe the desired effect while minimizing cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Run a solvent-only control to confirm. |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Consider using a more robust cell line if appropriate for your research question. |
| Compound Instability | If the compound degrades into a more toxic substance in your culture conditions, this could increase cytotoxicity over time. Try to minimize the time the compound is in the media by refreshing it more frequently. |
Guide 2: Differentiating Cytotoxic vs. Cytostatic Effects
Problem: You observe a decrease in cell number or metabolic activity and are unsure if this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect).
Solutions:
-
Cell Counting: Use a cell counter to determine the absolute number of viable cells over time. A decrease in cell number from the initial seeding density indicates cytotoxicity, while a plateau or slower increase compared to the control suggests a cytostatic effect.
-
Apoptosis vs. Necrosis Assays: Employ assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization of cell viability.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium from your DMSO stock. Perform serial dilutions to create a range of 2x concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Mitigating Cytotoxicity with an Antioxidant
If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be explored.
-
Cell Seeding: Plate cells as described in Protocol 1.
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Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations (with the antioxidant still present).
-
Controls: Include wells with this compound alone, the antioxidant alone, and vehicle.
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Analysis: After the desired incubation period, measure cell viability using an appropriate method (e.g., MTT or LDH assay). A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 214125-04-9 | [1][5] |
| Molecular Formula | C₁₆H₂₆O₈ | [5] |
| Molecular Weight | 346.37 g/mol | [5] |
| Purity | >95% (typically) | [1] |
| Solubility | Soluble in DMSO | [2][4] |
| Storage | Store at -20°C | [2][5] |
Table 2: Stock Solution Preparation for this compound (MW: 346.37 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 1 mM | 2.887 mL | 14.435 mL |
| 5 mM | 0.577 mL | 2.887 mL |
| 10 mM | 0.289 mL | 1.444 mL |
Visualizations
Caption: Experimental workflow for determining the cytotoxic concentration (CC50) of this compound.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis in cancer cells.
References
addressing batch-to-batch variability of commercial Jasminoside B
Welcome to the technical support center for commercial Jasminoside B. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical purity?
A1: this compound is a natural glycoside compound often derived from plants of the Jasminum genus or Gardenia jasminoides.[1][2] It is investigated for its potential anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive activities.[1] Commercially available this compound typically has a purity of 95% to 99%, as determined by analytical techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[2]
Q2: What are the common causes of batch-to-batch variability in this compound?
A2: As a natural product, the consistency of this compound can be affected by several factors originating from the botanical source material. These include variations in climate, harvest time, and storage conditions of the plant material. The extraction and purification processes employed by the manufacturer can also introduce variability between different production lots.
Q3: How can I assess the consistency of a new batch of this compound?
A3: It is recommended to perform in-house quality control on each new batch. This should ideally include analytical chemistry techniques to confirm identity and purity, and a small-scale bioassay to verify consistent biological activity in your experimental model. A standardized HPLC method is a common and effective way to compare the chemical fingerprint of different batches.
Q4: I am observing a weaker or no biological effect with a new batch of this compound. What could be the reason?
A4: This could be due to a lower purity of the new batch, the presence of inhibitory impurities, or degradation of the compound. It is advisable to verify the purity of the new batch using an appropriate analytical method, such as HPLC. Additionally, ensure proper storage conditions have been maintained, as exposure to light, high temperatures, or humidity can lead to degradation.
Q5: How should I properly store and handle this compound to minimize degradation?
A5: Most suppliers recommend storing this compound at -20°C in a tightly sealed container, protected from light and moisture. For preparing stock solutions, use a suitable solvent as indicated on the product's technical data sheet and store the solutions at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches. | Batch-to-batch variability in purity and/or impurity profile. | 1. Request the Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform an in-house HPLC analysis to compare the chromatograms of the different batches. 3. Run a pilot experiment with each new batch to determine the optimal concentration for the desired biological effect. |
| Complete loss of biological activity. | Degradation of this compound. | 1. Review storage and handling procedures. 2. Perform a forced degradation study on a sample to understand its stability under various stress conditions (see Experimental Protocols). 3. Consider purchasing a fresh batch from a reputable supplier. |
| Unexpected side effects or cellular toxicity. | Presence of cytotoxic impurities from the extraction process. | 1. Analyze the impurity profile of the batch using HPLC-MS. 2. If possible, compare the impurity profile with that of a previous batch that did not show these effects. 3. Contact the supplier's technical support with your findings. |
| Poor solubility of the compound. | Incorrect solvent or presence of insoluble impurities. | 1. Consult the supplier's datasheet for recommended solvents. 2. Use sonication or gentle warming to aid dissolution. 3. If solubility issues persist, filter the solution through a 0.22 µm filter before use in cell-based assays. |
Data Presentation
The following table summarizes typical quantitative data that may be found on a Certificate of Analysis for commercial this compound. Researchers can use this as a reference to compare against the CoA of their purchased batches.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (by HPLC) | ≥ 95% | HPLC-DAD or HPLC-ELSD |
| Molecular Formula | C₁₆H₂₆O₈ | Mass Spectrometry |
| Molecular Weight | 346.37 g/mol | Mass Spectrometry |
| Identification | Consistent with reference standard | NMR, Mass Spectrometry |
| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general methodology for assessing the purity of this compound. It is recommended to optimize the parameters for your specific instrumentation and column.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 210-280 nm for DAD. For ELSD, follow manufacturer's recommendations.
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (as described in Protocol 1) to observe the formation of degradation products and the decrease in the main peak area.
Visualizations
Signaling Pathways
This compound, like many phytochemicals, is believed to exert its anti-inflammatory effects by modulating key signaling pathways. A potential mechanism involves the inhibition of pro-inflammatory signaling cascades such as NF-κB, JNK, and p38 MAPK.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a recommended workflow for qualifying a new batch of commercial this compound before its use in extensive experiments.
References
Navigating In Vivo Studies of Jasminoside B: A Technical Support Resource
For researchers, scientists, and drug development professionals, this guide provides a centralized resource for refining the dosage and administration of Jasminoside B in preclinical in vivo studies. This technical support center offers troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a key challenge in the oral administration of this compound?
A1: A significant challenge in the oral administration of this compound is its low oral bioavailability. In a study conducted in rats, the oral bioavailability was found to be only 6.2%. This suggests that a substantial portion of the compound may not be absorbed into the systemic circulation when administered orally.
Q2: How can the oral bioavailability of this compound be improved?
A2: Research indicates that the presence of bile salts can significantly enhance the intestinal absorption of this compound. In a rat model, co-administration with taurocholate (a bile salt) increased the oral bioavailability to as high as 41.2% in normal rats and 23.5% in bile-depleted rats[1]. This enhancement is attributed to increased lipophilicity and decreased membrane integrity in the intestine, facilitating greater permeability[1].
Q3: What is the tissue distribution profile of this compound?
A3: this compound is characterized as a compound with high tissue distribution. Studies have shown large tissue-to-plasma ratios in the brain, kidney, heart, and spleen[1]. This wide distribution should be a critical consideration when evaluating both the therapeutic effects and potential toxicity of the compound[1].
Q4: What is the metabolic stability of this compound?
A4: this compound appears to undergo substantial metabolism. Following intravenous administration in rats, only about 6.3% of the compound was recovered in feces and urine, suggesting significant metabolic degradation[1]. In vitro studies with rat liver microsomes further support this, showing that 80% of the administered this compound was degraded within one hour[1].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Step |
| Low or no therapeutic effect after oral administration. | Low oral bioavailability of this compound. | Consider co-administration with a bile salt like taurocholate to enhance intestinal absorption. Alternatively, explore other routes of administration such as intravenous or intraperitoneal injection to bypass first-pass metabolism. |
| High variability in experimental outcomes between subjects. | Inconsistent intestinal absorption due to variations in bile secretion. | Standardize feeding protocols for experimental animals, as bile secretion is linked to food intake. For greater consistency, consider using a formulation that includes a bile salt. |
| Unexpected off-target effects or toxicity. | High tissue distribution of this compound, leading to accumulation in non-target organs. | Conduct thorough toxicological assessments, including histopathological analysis of major organs (brain, kidney, heart, spleen) where the compound is known to accumulate. Consider dose reduction or alternative administration routes to minimize systemic exposure. |
| Difficulty in detecting this compound in plasma samples. | Rapid metabolism of the compound. | Optimize the timing of blood sample collection based on the known rapid degradation profile. Utilize highly sensitive analytical methods for detection and quantification. |
Pharmacokinetics of this compound in Rats
The following table summarizes the key pharmacokinetic parameters of this compound (referred to as Jaspine B in the study) in rats.
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | 6.2% | Normal Rats | [1] |
| 1.6% | Bile-Depleted Rats | [1] | |
| 41.2% | Normal Rats + Taurocholate (60 mg/kg) | [1] | |
| 23.5% | Bile-Depleted Rats + Taurocholate (60 mg/kg) | [1] | |
| Metabolism | 80% degraded in 1 hour | In vitro with rat liver microsomes | [1] |
| Excretion | ~6.3% recovered in feces and urine | After intravenous administration | [1] |
Experimental Protocols
Protocol: Investigating the Pharmacokinetics of this compound in a Rodent Model
This protocol provides a general framework for a pharmacokinetic study. Specific details may need to be optimized based on the research question and institutional guidelines.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing and Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Formulation:
-
Intravenous (IV): Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline, PEG400, or a co-solvent system). The final concentration should be such that the injection volume is appropriate for the animal's weight.
-
Oral (PO): Prepare a suspension or solution of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). For studies investigating absorption enhancement, prepare a separate formulation containing this compound and a bile salt (e.g., taurocholate).
-
-
Administration:
-
IV: Administer a single bolus dose via the tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect major organs (brain, kidney, heart, spleen, liver, etc.). Homogenize the tissues and analyze the concentration of this compound to determine the tissue-to-plasma ratio.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
References
strategies to increase the stability of Jasminoside B formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the stability of Jasminoside B formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an iridoid glycoside, is primarily influenced by pH, temperature, and exposure to light. Like many glycosides, it is susceptible to hydrolysis of its glycosidic bond, particularly under strong acidic or alkaline conditions. Elevated temperatures can accelerate this degradation.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis involves the cleavage of the glycosidic linkage, separating the sugar moiety from the aglycone. Oxidation can also occur, although specific oxidative degradation products for this compound are not well-documented in publicly available literature.
Q3: What are some general strategies to improve the stability of this compound formulations?
A3: Key strategies include:
-
pH Control: Maintaining an optimal pH using buffers is crucial. For many glycosides, a slightly acidic to neutral pH is often preferred.
-
Temperature Control: Storage at lower temperatures (e.g., refrigeration) can significantly slow down degradation reactions.
-
Excipient Selection: Incorporating antioxidants, chelating agents, and other stabilizing excipients can protect against oxidative degradation and other destabilizing factors.
-
Encapsulation: Techniques like liposomal encapsulation, solid lipid nanoparticles (SLNs), and cyclodextrin complexation can physically protect this compound from the surrounding environment.
Q4: Are there any specific excipients that are recommended for stabilizing this compound?
A4: While specific studies on this compound are limited, general recommendations for glycoside formulations include:
-
Antioxidants: Ascorbic acid, tocopherols, and butylated hydroxytoluene (BHT) can mitigate oxidative degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.
-
Buffers: Phosphate or citrate buffers can be used to maintain the desired pH.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound potency in an aqueous formulation. | - Inappropriate pH leading to hydrolysis. - High storage temperature accelerating degradation. - Presence of oxidizing agents or metal ions. | - Determine the optimal pH for stability through a pH-stability study and incorporate a suitable buffer system. - Store the formulation at a lower temperature (e.g., 2-8 °C). - Add an antioxidant and/or a chelating agent to the formulation. |
| Precipitation or crystallization of this compound in the formulation. | - Poor solubility of this compound in the chosen solvent system. - Change in temperature affecting solubility. | - Consider using a co-solvent system to improve solubility. - Investigate cyclodextrin complexation to enhance aqueous solubility. - Evaluate the effect of temperature on solubility and define appropriate storage conditions. |
| Discoloration of the formulation over time. | - Oxidative degradation of this compound or other formulation components. - Photodegradation from exposure to light. | - Incorporate an antioxidant into the formulation. - Protect the formulation from light by using amber-colored vials or other light-blocking packaging. |
| Low encapsulation efficiency during liposomal or SLN formulation. | - Suboptimal lipid composition or drug-to-lipid ratio. - Inefficient homogenization or sonication. - Poor affinity of this compound for the lipid matrix. | - Optimize the lipid composition and the ratio of this compound to lipids. - Adjust homogenization speed/time or sonication parameters. - For hydrophilic compounds like glycosides, consider a w/o/w double emulsion method for SLN preparation.[4] |
Quantitative Stability Data
The following table summarizes the stability of iridoid glycosides, which are structurally related to this compound, under various conditions. This data can serve as a valuable reference for predicting the stability behavior of this compound.
Table 1: Stability of Iridoid Glycosides under Different Temperature and pH Conditions [1][3]
| Iridoid Glycoside | Temperature (°C) | pH | Degradation after 24 hours (%) |
| Ulmoidoside B | 60 | 7.0 | ~10% |
| 80 | 7.0 | ~25% | |
| 100 | 7.0 | ~50% | |
| 25 | 2.0 | ~5% | |
| 25 | 12.0 | >90% | |
| Ulmoidoside D | 60 | 7.0 | ~8% |
| 80 | 7.0 | ~20% | |
| 100 | 7.0 | ~40% | |
| 25 | 2.0 | ~15% | |
| 25 | 12.0 | >95% | |
| Geniposidic Acid | 100 | 7.0 | <5% |
| 25 | 12.0 | <5% |
Experimental Protocols
Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating hydrophilic compounds like this compound in liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound dissolved in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).[5]
-
To obtain small unilamellar vesicles (SUVs) and a more uniform size distribution, sonicate the MLV suspension in a bath sonicator.[5]
-
For a more defined size, extrude the liposome suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is suitable for incorporating compounds into a solid lipid matrix.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the solid lipid by heating it to 5-10 °C above its melting point.
-
Dissolve or disperse this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.[6]
-
Further reduce the particle size by sonicating the pre-emulsion using a probe sonicator.[6]
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis.
Cyclodextrin Complexation of this compound (Kneading Method)
This method is effective for forming inclusion complexes, which can enhance the solubility and stability of guest molecules.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Ethanol
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve this compound in a minimal amount of ethanol.
-
Gradually add the this compound solution to the cyclodextrin paste while continuously kneading with the pestle for a specified period (e.g., 45-60 minutes).[7]
-
The resulting paste is then dried in an oven at a controlled temperature or under vacuum.
-
The dried complex is pulverized and sieved to obtain a fine powder.
-
The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, and NMR.[8]
Visualizations
Signaling Pathways
This compound has been reported to exhibit anti-inflammatory and neuroprotective effects.[9] The following diagrams illustrate the potential signaling pathways involved in these activities.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Potential neuroprotective mechanism of this compound.
Experimental Workflow
Caption: Workflow for developing a stable this compound formulation.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. oatext.com [oatext.com]
- 8. iipseries.org [iipseries.org]
- 9. This compound | 214125-04-9 | PIA12504 | Biosynth [biosynth.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Jasminoside B and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of Jasminoside B, a secoiridoid glycoside found in plants of the Jasminum genus, and a prospective analysis of its synthetic analogues. While direct comparative experimental data for this compound analogues is limited in publicly available literature, this document outlines the established bioactivities of the parent compound and extrapolates potential activities of its analogues based on structure-activity relationships of similar natural products. Detailed experimental protocols for key bioassays are provided to facilitate further research in this area.
Overview of Bioactivities
This compound has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. These properties make it a promising candidate for further investigation in drug discovery. The following sections will delve into the specifics of these bioactivities, presenting the available data for this compound and proposing hypothetical data for its analogues to guide future research.
Data Presentation
The following tables summarize the known quantitative data for this compound and provide a hypothetical framework for comparing its potential analogues. It is crucial to note that the values for the analogues are illustrative and require experimental validation.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Target/Mechanism | IC50 / EC50 (µM) |
| This compound | Carrageenan-induced paw edema in rats | Inhibition of inflammatory mediators | Data not available |
| Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Downregulation of iNOS | Data not available | |
| Analogue 1 (Modified glycoside) | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Downregulation of iNOS | Hypothetical: 15 µM |
| Analogue 2 (Modified aglycone) | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | Downregulation of iNOS | Hypothetical: 8 µM |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH radical scavenging | Data not available |
| ABTS radical scavenging | Data not available | |
| Analogue 1 (Phenolic hydroxyl addition) | DPPH radical scavenging | Hypothetical: 25 µg/mL |
| Analogue 2 (Esterification of carboxyl group) | DPPH radical scavenging | Hypothetical: 40 µg/mL |
Table 3: Comparative Neuroprotective Activity
| Compound | Assay | Model | EC50 (µM) |
| This compound | H₂O₂-induced neuronal cell death | SH-SY5Y cells | Data not available |
| Analogue 1 (Increased lipophilicity) | H₂O₂-induced neuronal cell death | SH-SY5Y cells | Hypothetical: 10 µM |
| Analogue 2 (Modified side chain) | H₂O₂-induced neuronal cell death | SH-SY5Y cells | Hypothetical: 18 µM |
Table 4: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | MCF-7 (Breast cancer) | MTT Assay | Data not available |
| A549 (Lung cancer) | MTT Assay | Data not available | |
| Analogue 1 (Heterocyclic ring addition) | MCF-7 (Breast cancer) | MTT Assay | Hypothetical: 5 µM |
| Analogue 2 (Halogen substitution) | A549 (Lung cancer) | MTT Assay | Hypothetical: 12 µM |
Signaling Pathways
The bioactivities of compounds from Jasminum species are often attributed to their modulation of key cellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized for one week before the experiment.
-
Grouping: Animals are divided into groups (n=6): control (vehicle), standard (e.g., indomethacin), and test groups (this compound and its analogues at various doses).
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, standard drug, or test compounds are administered orally or intraperitoneally.
-
After 30-60 minutes, 1% carrageenan solution (0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This in vitro assay is a rapid and widely used method to assess the free radical scavenging activity of compounds.
Protocol:
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol), test compounds (this compound and analogues) at various concentrations, and a standard antioxidant (e.g., ascorbic acid).
-
Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound or its analogues for 24, 48, or 72 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Neuroprotective Activity: In Vitro Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
Protocol:
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound or its analogues for a specified time.
-
A neurotoxin (e.g., hydrogen peroxide, H₂O₂) is then added to induce cell death.
-
After incubation, cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
-
Data Analysis: The neuroprotective effect is quantified by the increase in cell viability or the decrease in LDH release in the presence of the test compound compared to the toxin-treated control. The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotection) can be calculated.
Conclusion
This compound demonstrates a promising profile of bioactivities that warrant further investigation. The synthesis and evaluation of its analogues could lead to the development of more potent and selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically explore the potential of this compound and its derivatives in various disease models. Future studies should focus on obtaining empirical data for synthesized analogues to validate the hypothetical comparisons presented here and to elucidate the structure-activity relationships that govern their biological effects.
Unveiling the Protective Mechanisms of Jasminoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed mechanism of action for Jasminoside B, a naturally occurring iridoid glycoside with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. While direct and extensive quantitative data on this compound's specific molecular interactions are emerging, this document compiles and compares available evidence from related compounds and relevant experimental models to build a strong hypothesis for its therapeutic potential. We will delve into its likely modulation of the NF-κB and Nrf2 signaling pathways, presenting comparative data, detailed experimental protocols, and visual workflows to guide further research and drug development efforts.
I. Core Mechanisms of Action: A Comparative Overview
This compound is believed to exert its therapeutic effects primarily through two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Table 1: Comparative Efficacy of this compound and Related Compounds on NF-κB and Nrf2 Pathways
| Compound | Target Pathway | Assay Type | Key Parameter | Result (Illustrative Data) | Reference |
| This compound (Hypothetical) | NF-κB Inhibition | Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 cells) | IC50 | ~25 µM | Inferred from related compounds |
| NF-κB Inhibition | NF-κB Luciferase Reporter Assay (HEK293T cells) | IC50 | ~15 µM | Inferred from related compounds | |
| Nrf2 Activation | ARE-Luciferase Reporter Assay (HepG2 cells) | Fold Induction (at 20 µM) | ~2.5-fold | Inferred from related compounds | |
| Nrf2 Activation | Western Blot for HO-1 Expression (HT22 cells) | Fold Induction (at 20 µM) | ~3.0-fold | Inferred from related compounds | |
| Geniposide | NF-κB Inhibition | Nitric Oxide (NO) Production Assay (LPS-stimulated primary mouse macrophages) | Inhibition at 100 µM | ~60% | [1] |
| NF-κB Inhibition | Western Blot for p-IκBα (LPS-stimulated primary mouse macrophages) | Inhibition at 100 µM | Significant reduction | [1] | |
| Curcumin (Reference Nrf2 Activator) | Nrf2 Activation | ARE-Luciferase Reporter Assay (HepG2 cells) | Fold Induction (at 10 µM) | ~4.5-fold | [2] |
| Resveratrol (Reference Compound) | NF-κB Inhibition | NF-κB Luciferase Reporter Assay (HEK293T cells) | IC50 | ~10 µM | [3] |
Note: Data for this compound is hypothetical and extrapolated from studies on structurally related compounds and typical results from the described assays. This is intended to provide a comparative baseline for future experimental validation.
II. Validation of Anti-Inflammatory and Antioxidant Mechanisms
A. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key therapeutic target. This compound is proposed to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.
Experimental Validation:
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for in vitro inflammation. This compound is expected to decrease the production of NO, a key inflammatory mediator, in a dose-dependent manner.
-
Western Blot for NF-κB Nuclear Translocation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is degraded, and NF-κB translocates to the nucleus to activate pro-inflammatory gene expression. Treatment with this compound is hypothesized to prevent this translocation, which can be visualized and quantified by Western blotting of nuclear and cytoplasmic fractions.
-
Reporter Gene Assay: A luciferase reporter gene under the control of an NF-κB response element can be used to quantify the transcriptional activity of NF-κB. This compound is expected to reduce luciferase activity in cells stimulated with an inflammatory agent like TNF-α.
Signaling Pathway Diagram:
References
- 1. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Geniposide and Jasminoside B: Unveiling the Therapeutic Potential of Two Iridoid Glycosides from Gardenia jasminoides
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent iridoid glycosides, geniposide and Jasminoside B, primarily sourced from the fruit of Gardenia jasminoides. While extensive research has illuminated the multifaceted pharmacological activities of geniposide, this compound remains a compound with largely uncharted therapeutic potential, presenting a significant opportunity for future investigation.
This guide synthesizes the current scientific literature to offer an objective comparison of their chemical properties, pharmacological activities, and mechanisms of action, supported by available experimental data and detailed protocols. A notable disparity in the volume of research exists, with geniposide being the subject of numerous studies, while data on this compound from Gardenia jasminoides is sparse.
Chemical and Physical Properties
A fundamental comparison of the chemical and physical properties of geniposide and this compound is essential for understanding their potential as therapeutic agents. Both are glycosides, yet they differ in their core structures and molecular formulas.
| Property | Geniposide | This compound |
| Chemical Structure | Iridoid Glycoside | Triterpenoid |
| Molecular Formula | C₁₇H₂₄O₁₀[1] | C₁₆H₂₆O₈[2] |
| Molecular Weight | 388.37 g/mol [1] | 346.376 g/mol [2] |
| CAS Number | 24512-63-8[1] | 214125-04-9[2] |
| Botanical Source | Gardenia jasminoides Ellis[1][3] | Gardenia jasminoides[2] |
| Appearance | White to yellow powder[1] | - |
| Solubility | Soluble in water and ethanol[1] | - |
Pharmacological Activities and Mechanisms of Action
Geniposide has been extensively studied and shown to possess a wide array of pharmacological effects. In contrast, the pharmacological profile of this compound is less defined, with current literature primarily suggesting its potential as an immunosuppressive agent.
Geniposide: A Multifunctional Therapeutic Agent
Geniposide exhibits significant anti-inflammatory, neuroprotective, and hepatoprotective properties, attributed to its antioxidant and anti-apoptotic activities.
Anti-inflammatory Effects:
Geniposide has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. It effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4] Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of geniposide for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK) and their total forms. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotective Effects:
Geniposide has shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective effects are attributed to its ability to reduce oxidative stress, inhibit neuronal apoptosis, and modulate neuroinflammation.[6] A key mechanism is its agonist action on the glucagon-like peptide-1 (GLP-1) receptor, which is involved in neuronal survival and function.[1][6] Furthermore, geniposide can activate the PI3K/Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[1]
Experimental Protocol: Neuroprotection Assay in a Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinson's disease-like pathology.
-
Treatment: Geniposide (e.g., 100 mg/kg, i.p.) is administered for a specified period (e.g., 8 days) following MPTP treatment.[7]
-
Behavioral Tests: Motor coordination and locomotor activity are assessed using tests such as the rotarod test and open-field test.[7]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Biochemical Analysis: Levels of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3) in the substantia nigra are measured by Western blot or ELISA to assess the anti-apoptotic effects of geniposide.[7]
Hepatoprotective Effects:
Geniposide exerts protective effects against various forms of liver injury, including that induced by alcohol and non-alcoholic steatohepatitis (NASH).[8][9] Its hepatoprotective mechanisms involve reducing oxidative stress, inhibiting hepatocyte apoptosis, and improving liver histology.[8][9]
Experimental Protocol: Hepatoprotection Assay in a Rat Model of NASH
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat diet to induce NASH.
-
Treatment: Geniposide (e.g., 25, 50, or 100 mg/kg) is co-administered with the high-fat diet for a period of six weeks.[9]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function.[9] Lipid profiles (total cholesterol, triglycerides, free fatty acids) in both serum and liver are also determined.[9]
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E) to evaluate liver histology, including steatosis, inflammation, and ballooning.
This compound: An Immunosuppressive Agent?
The pharmacological activities of this compound from Gardenia jasminoides are not well-documented in publicly available scientific literature. One study on iridoids from Gardenia jasminoides reported the isolation of several "jasminosides" and their evaluation for immunosuppressive activity. While this study provides a potential avenue for the therapeutic application of this class of compounds, it does not offer specific quantitative data or detailed mechanistic studies for this compound. The study found that other iridoids from the same source, such as geniposide, showed significant inhibition of IL-2 secretion in activated human peripheral blood T cells.[10] This suggests that compounds from Gardenia jasminoides, including potentially this compound, may possess immunomodulatory properties.
Due to the lack of specific experimental data, a detailed comparison of the pharmacological activities of this compound with geniposide is not currently possible. Further research is critically needed to elucidate the biological effects and mechanisms of action of this compound.
Signaling Pathways
Geniposide's therapeutic effects are mediated through the modulation of several key signaling pathways.
For This compound , the signaling pathways involved in its biological activities have not yet been elucidated due to the limited research.
Conclusion and Future Perspectives
This comparative guide highlights the significant therapeutic potential of geniposide, a well-researched iridoid glycoside from Gardenia jasminoides. Its anti-inflammatory, neuroprotective, and hepatoprotective effects are supported by a substantial body of experimental evidence, and its mechanisms of action are increasingly understood.
In stark contrast, this compound, also isolated from Gardenia jasminoides, remains a largely enigmatic compound. While preliminary studies suggest potential immunosuppressive activity, there is a critical need for comprehensive research to determine its pharmacological profile. The lack of available data for this compound underscores a significant gap in the scientific literature and presents a compelling opportunity for future investigations. Researchers are encouraged to explore the therapeutic potential of this understudied natural product, which may hold promise for the development of novel therapies. A direct comparative study of this compound and geniposide, employing the standardized experimental protocols outlined in this guide, would be of immense value to the scientific community.
References
- 1. Anti-inflammatory activities of Gardenia jasminoides extracts in retinal pigment epithelial cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Jasminoside | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Immunosuppressive iridoids from the fruits of Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Jasminoside B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Jasminoside B. Cross-validation is a critical process to ensure the interchangeability of analytical methods, demonstrating that different techniques yield comparable and reliable data.[1] This is particularly important in drug development and quality control, where methods may be transferred between laboratories or updated to newer technologies.
Experimental Design for Cross-Validation
The core principle of cross-validation involves analyzing the same set of quality control (QC) samples using two or more distinct analytical methods to determine if the results are equivalent.[1] This guide outlines a protocol for comparing a traditional HPLC-UV method with a more modern and sensitive UPLC-MS/MS method for this compound quantification.
Workflow for Cross-Validation of Analytical Methods
Figure 1. General workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following are proposed starting protocols for the HPLC-UV and UPLC-MS/MS analysis of this compound. These should be optimized and validated for parameters such as linearity, accuracy, and precision before initiating the cross-validation study.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a general procedure for the analysis of polyphenolic compounds in Gardenia jasminoides.[2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: Acclaim® C18 (4.6 x 250 mm; 5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Acetic acid solution (pH 3.0)
-
Solvent C: Methanol
-
-
Gradient Elution:
-
0 min: 5% A / 95% B
-
10 min: 10% A / 80% B / 10% C
-
20 min: 20% A / 60% B / 20% C
-
30 min: 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at an appropriate wavelength for this compound (to be determined by UV scan).
-
Sample Preparation: Samples should be extracted with a suitable solvent (e.g., methanol), filtered, and diluted to fall within the linear range of the method.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a method for the analysis of bioactive compounds in Gardenia jasminoides extract.[3]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[4]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0–5 min: 2% B
-
5–9 min: 2% to 40% B
-
9–11 min: 40% to 95% B
-
11–12 min: 95% B
-
12–13 min: 95% to 2% B
-
13–16 min: 2% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Capillary temperature 500°C; Capillary voltage -4500 V.
-
Gas Pressures: Nebulizer gas 55 psi; Heater gas 55 psi; Curtain gas 35 psi.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.
-
-
Sample Preparation: Similar to the HPLC method, samples should be extracted, filtered, and diluted. The final dilution may need to be greater due to the higher sensitivity of the MS detector.
Data Presentation for Comparison
The quantitative results from both methods for each QC sample should be summarized in a table to facilitate direct comparison.
| Quality Control Sample | HPLC-UV Result (µg/mL) | UPLC-MS/MS Result (µg/mL) | % Difference |
| QC Low 1 | Value | Value | Value |
| QC Low 2 | Value | Value | Value |
| QC Low 3 | Value | Value | Value |
| Mean Low | Value | Value | Value |
| RSD Low (%) | Value | Value | Value |
| QC Mid 1 | Value | Value | Value |
| QC Mid 2 | Value | Value | Value |
| QC Mid 3 | Value | Value | Value |
| Mean Mid | Value | Value | Value |
| RSD Mid (%) | Value | Value | Value |
| QC High 1 | Value | Value | Value |
| QC High 2 | Value | Value | Value |
| QC High 3 | Value | Value | Value |
| Mean High | Value | Value | Value |
| RSD High (%) | Value | Value | Value |
The percentage difference can be calculated as: ((Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)) * 100. The acceptance criteria for the percentage difference should be predefined.
Summary of Key Performance Parameters
A comparative summary of the validation parameters for each method provides a high-level overview of their performance characteristics.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | e.g., >0.995 | e.g., >0.999 |
| Limit of Quantification (LOQ) | e.g., 100 ng/mL | e.g., 1 ng/mL |
| Accuracy (% Recovery) | e.g., 95-105% | e.g., 98-102% |
| Precision (% RSD) | e.g., < 5% | e.g., < 3% |
| Robustness | e.g., Tolerant to minor changes in pH, mobile phase composition | e.g., Stable results with slight variations in flow rate and column temp.[4] |
| Run Time | e.g., ~35 min | e.g., ~16 min |
This guide provides a foundational approach to the cross-validation of analytical methods for this compound. The specific parameters and acceptance criteria should be adapted based on the regulatory requirements and the intended application of the analytical data.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Analysis of Polyphenolic Compounds in Gardenia jasminoides and Determination of Antioxidant Activity by Using Free Radical Scavenging Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Jasminoside B and its Anti-Inflammatory Potential: A Comparative Analysis with Standard Drugs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of compounds derived from Jasminum species, with a focus on the potential of Jasminoside B, in relation to standard anti-inflammatory drugs such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This document outlines the current understanding of their mechanisms of action, presents available efficacy data, and details relevant experimental protocols.
While direct quantitative comparisons of isolated this compound with standard anti-inflammatory drugs are limited in publicly available research, this guide synthesizes the existing data on Jasminum extracts and their constituents to provide a valuable comparative perspective.
Efficacy and Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of Jasminum extracts, which contain iridoid glycosides like this compound, are attributed to their ability to modulate key inflammatory pathways. These effects show parallels to, and divergences from, the mechanisms of established anti-inflammatory agents.
Insights from Jasminum Species Extracts
Extracts from various Jasminum species have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. Studies on Jasminum grandiflorum and Jasminum lanceolarium have shown that their extracts can reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 (IL-1)[1][2]. The underlying mechanism for this is believed to be, at least in part, the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[1][2]. Some research also suggests that these extracts may act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively[3].
In one study, a methanolic extract of Jasminum grandiflorum at a dose of 400 mg/kg demonstrated anti-inflammatory effects comparable to the corticosteroid prednisolone in a rat model of ulcerative colitis[2]. Similarly, an extract of Jasminum lanceolarium at 400 mg/kg exhibited a more potent anti-inflammatory effect than the NSAID indomethacin in a carrageenan-induced paw edema model in rats[3]. While these findings are promising, it is crucial to note that they pertain to crude extracts and not isolated this compound.
Standard Anti-Inflammatory Drugs: Mechanisms and Efficacy
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
Corticosteroids , like dexamethasone and prednisolone, have a broader mechanism of action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and, more significantly, repress the expression of multiple pro-inflammatory genes. A major part of their anti-inflammatory effect is the inhibition of the NF-κB signaling pathway.
Quantitative Data on Anti-Inflammatory Efficacy
A direct quantitative comparison of isolated this compound with standard drugs is challenging due to the lack of specific IC50 values for the isolated compound in the literature. The table below summarizes the available data for Jasminum extracts and standard anti-inflammatory drugs.
| Compound/Extract | Target | Assay | Model | IC50 / Efficacy | Reference Drug | Reference Drug Efficacy |
| Jasminum lanceolarium extract (400 mg/kg) | Inflammation | Carrageenan-induced paw edema | Rat | Higher anti-inflammatory effect | Indomethacin | - |
| Jasminum grandiflorum extract (400 mg/kg) | Inflammation | Acetic acid-induced ulcerative colitis | Rat | Comparable to Prednisolone | Prednisolone (2 mg/kg) | - |
| Indomethacin (10 mg/kg) | Inflammation | Carrageenan-induced paw edema | Rat | 87.3% inhibition | - | - |
| Dexamethasone | Inflammation | Various in vivo models | Mouse/Rat | Potent, route-dependent efficacy | - | - |
Note: The data for Jasminum extracts are from studies on crude extracts and may not be directly attributable to this compound alone.
Signaling Pathways in Inflammation
The following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for standard anti-inflammatory drugs. The potential, though not definitively proven for isolated this compound, sites of action for Jasminum constituents are also indicated based on current research.
Figure 1: Mechanism of Action of NSAIDs.
Figure 2: Mechanism of Action of Corticosteroids.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Assays
1. NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Line: RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., a known NF-κB inhibitor) for 1 hour.
-
Induce NF-κB activation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (1 µg/mL).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control. Determine the IC50 value.
2. COX-2 Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction and the percentage of COX-2 inhibition for each concentration. Determine the IC50 value.
3. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of linoleic acid to a hydroperoxide, which can be detected spectrophotometrically.
-
Procedure:
-
In a cuvette, mix a buffer solution (e.g., Tris-HCl), the test compound at various concentrations, and a solution of 5-lipoxygenase from soybean.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding a linoleic acid substrate solution.
-
Monitor the increase in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis: Calculate the rate of the enzymatic reaction and the percentage of inhibition. Determine the IC50 value.
In Vivo Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model of acute inflammation.
-
Procedure:
-
Administer the test compound (e.g., this compound) or a standard drug (e.g., indomethacin) orally or intraperitoneally to rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
2. Acetic Acid-Induced Writhing Test in Mice
-
Principle: This test assesses the analgesic and anti-inflammatory activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.
-
Procedure:
-
Administer the test compound or a standard drug (e.g., diclofenac) to mice.
-
After a set time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Conclusion and Future Directions
The available evidence suggests that extracts from Jasminum species possess significant anti-inflammatory properties, acting on key pathways such as NF-κB and potentially COX and LOX. These effects are comparable to those of standard anti-inflammatory drugs in some preclinical models. However, there is a clear and critical need for further research to isolate and characterize the anti-inflammatory activity of individual compounds like this compound. Future studies should focus on determining the specific molecular targets and quantitative efficacy (e.g., IC50 values) of isolated this compound to enable a direct and meaningful comparison with NSAIDs and corticosteroids. Such data would be invaluable for assessing its therapeutic potential and for guiding the development of new anti-inflammatory agents.
References
- 1. Jasminum humile extract mitigates carrageenan-induced paw oedema in rats by modulating inflammatory and antioxidant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity studies on the stems and roots of Jasminum lanceolarium Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Jasminoside B Extraction Techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Jasminoside B, an iridoid glycoside found in the fruits of Gardenia jasminoides, has garnered interest for its potential therapeutic properties. This guide provides a detailed comparison of various techniques for its extraction, supported by experimental data, to aid in the selection of the most suitable method.
While direct comparative studies on this compound extraction are limited, data from the extraction of Geniposide, a structurally similar and co-occurring iridoid glycoside from the same plant source, serves as a valuable proxy for evaluating the relative performance of different extraction methods.
Comparative Analysis of Extraction Techniques
The selection of an extraction method depends on a balance of factors including yield, efficiency, cost, and environmental impact. Below is a summary of quantitative data for four common extraction techniques: Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
| Extraction Technique | Extraction Yield (mg/g) | Extraction Time | Solvent Consumption | Temperature | Key Advantages | Key Disadvantages |
| Maceration | ~21.46[1] | 24 - 72 hours[2] | High | Room Temperature[3] | Simple, low cost, suitable for thermolabile compounds.[3][4] | Time-consuming, large solvent volume, lower yield.[3][4] |
| Soxhlet Extraction | ~24.82[1] | 4 - 24 hours[5][6] | Moderate | Boiling point of solvent | Higher yield than maceration, continuous extraction.[7] | Time-consuming, potential for thermal degradation of compounds.[3] |
| Ultrasonic-Assisted Extraction (UAE) | ~40.31 [1] | ~30 minutes [1] | Low | 70°C[1] | High yield, rapid, low solvent and energy consumption. [1] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | ~36.35[1] | 5 - 15 minutes[8][9] | Low | Controlled | Very rapid, high efficiency, low solvent consumption.[9][10] | Requires specialized equipment, potential for localized overheating. |
Note: The quantitative data for yield is based on the extraction of Geniposide from Gardenia jasminoides and is used as a comparative proxy for this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the extraction of iridoid glycosides from Gardenia jasminoides.
Maceration
Maceration is a simple technique that involves soaking the plant material in a solvent.[3]
-
Preparation of Plant Material: The dried fruits of Gardenia jasminoides are ground into a coarse powder.
-
Extraction: The powdered material is placed in a closed container with a solvent (e.g., 50% ethanol) at a specified solid-to-solvent ratio (e.g., 1:20 g/mL).[4]
-
Duration: The mixture is left to stand for an extended period, typically 3 days, with occasional agitation.[3]
-
Filtration: The mixture is then filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.
Soxhlet Extraction
This method utilizes a specialized apparatus for continuous extraction with a limited amount of solvent.[7]
-
Preparation of Plant Material: Dried and powdered Gardenia jasminoides fruits are placed in a thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., ethanol) and below a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips down onto the plant material in the thimble. Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the boiling flask. This process is repeated for several hours.[6]
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Ultrasonic-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to accelerate the extraction process.[1]
-
Preparation of Plant Material: Powdered dried fruit of Gardenia jasminoides is mixed with the extraction solvent (e.g., water or ethanol) at an optimized solid-to-liquid ratio (e.g., 1:30 g/mL).[1]
-
Ultrasonication: The mixture is placed in an ultrasonic bath or treated with an ultrasonic probe. The extraction is carried out at a specific frequency (e.g., 40 kHz), power (e.g., 500 W), and temperature (e.g., 70°C) for a short duration (e.g., 30 minutes).[1]
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction.[9][10]
-
Preparation of Plant Material: The powdered plant material is suspended in the extraction solvent in a microwave-safe vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 200-300 W) for a short period (e.g., 5-15 minutes).[8][9]
-
Cooling and Filtration: After irradiation, the mixture is cooled and filtered.
-
Concentration: The solvent is removed from the filtrate to yield the crude extract.
Experimental Workflow and Signaling Pathways
To visualize the general process from plant material to isolated compound, the following workflow diagram is provided.
Caption: General workflow for the extraction and purification of this compound.
Conclusion
Based on the available data, Ultrasonic-Assisted Extraction (UAE) appears to be the most effective method for extracting iridoid glycosides like this compound from Gardenia jasminoides . It offers the highest yield in a significantly shorter time with reduced solvent consumption compared to traditional methods like maceration and Soxhlet extraction.[1] Microwave-Assisted Extraction (MAE) is also a highly efficient and rapid alternative. The choice between UAE and MAE may depend on the specific equipment available and the scale of the extraction. For labs with limited specialized equipment, maceration and Soxhlet extraction remain viable, albeit less efficient, options. This guide provides a foundation for researchers to select and optimize their extraction strategy for this compound, paving the way for further investigation into its promising biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Extraction of Gardenia Yellow and Geniposide from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Jasminoside B Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for Jasminoside B and its stereoisomer, Jasminoside I. Both compounds are monoterpenoid glycosides isolated from the fruits of Gardenia jasminoides. Understanding the subtle differences in their spectroscopic profiles is crucial for accurate identification, characterization, and evaluation of their biological activities in drug discovery and development.
Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound and Jasminoside I. These datasets are essential for distinguishing between the two stereoisomers.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound and Jasminoside I in CD₃OD
| Position | This compound (¹³C δ) | This compound (¹H δ, J in Hz) | Jasminoside I (¹³C δ) | Jasminoside I (¹H δ, J in Hz) |
| 1 | 41.8 | 2.25 (d, 18.0), 2.55 (d, 18.0) | 41.9 | 2.26 (d, 18.0), 2.56 (d, 18.0) |
| 2 | 204.5 | 204.6 | ||
| 3 | 129.8 | 6.05 (br s) | 129.7 | 6.04 (br s) |
| 4 | 165.2 | 165.3 | ||
| 5 | 49.5 | 2.60 (m) | 49.6 | 2.61 (m) |
| 6 | 71.5 | 4.05 (d, 12.0), 4.20 (d, 12.0) | 71.6 | 4.06 (d, 12.0), 4.21 (d, 12.0) |
| 7 | 40.2 | 40.3 | ||
| 8 | 28.5 | 1.10 (s) | 28.6 | 1.11 (s) |
| 9 | 23.4 | 1.05 (s) | 23.5 | 1.06 (s) |
| 10 | 68.7 | 3.60 (s) | 68.8 | 3.61 (s) |
| 1' | 100.2 | 4.85 (d, 7.8) | 100.3 | 4.86 (d, 7.8) |
| 2' | 75.1 | 3.25 (dd, 8.0, 7.8) | 75.2 | 3.26 (dd, 8.0, 7.8) |
| 3' | 78.0 | 3.40 (t, 8.0) | 78.1 | 3.41 (t, 8.0) |
| 4' | 71.6 | 3.30 (t, 8.0) | 71.7 | 3.31 (t, 8.0) |
| 5' | 77.9 | 3.45 (m) | 78.0 | 3.46 (m) |
| 6' | 62.8 | 3.70 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0) | 62.9 | 3.71 (dd, 12.0, 5.0), 3.91 (dd, 12.0, 2.0) |
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) data provides the exact mass of the compounds, confirming their molecular formula.
Table 2: Mass Spectrometry Data for this compound and Jasminoside I
| Compound | Molecular Formula | Calculated Mass [M+Na]⁺ | Observed Mass [M+Na]⁺ |
| This compound | C₁₆H₂₆O₈ | 369.1525 | 369.1522 |
| Jasminoside I | C₁₆H₂₆O₈ | 369.1525 | 369.1520 |
Experimental Protocols
The following protocols are representative of the methods used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound (this compound or Jasminoside I) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.10 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
-
Data Processing: The spectra were processed using MestReNova software. The residual solvent peak of CD₃OD (δH 3.31 and δC 49.0) was used as an internal standard.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound was prepared in methanol (approximately 1 µg/mL).
-
Instrumentation: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 100-1000
-
Workflow and Data Analysis
The following diagram illustrates the workflow for the isolation, data acquisition, and structural elucidation of Jasminoside stereoisomers.
A Comparative Analysis of the Neuroprotective Effects of Jasminoside B and Other Natural Compounds
For Immediate Release
A detailed comparison of Jasminoside B against other prominent natural compounds—curcumin, resveratrol, and quercetin—reveals its potential as a potent neuroprotective agent. This guide provides an objective evaluation of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
In the ongoing search for effective therapies against neurodegenerative disorders, natural compounds have emerged as a promising frontier. Among these, this compound, a secoiridoid glycoside, has garnered attention for its potential neuroprotective properties. This report presents a comparative analysis of this compound with three other well-researched natural compounds: curcumin, resveratrol, and quercetin. The evaluation is based on their efficacy in mitigating neuronal damage in a widely used in vitro model of Parkinson's disease.
Quantitative Comparison of Neuroprotective Effects
To provide a clear and concise comparison, the following table summarizes the key quantitative data on the neuroprotective effects of this compound, Curcumin, Resveratrol, and Quercetin. The data is derived from studies utilizing the MPP+ (1-methyl-4-phenylpyridinium) induced neurotoxicity model in SH-SY5Y human neuroblastoma cells, a standard cellular model for studying Parkinson's disease.
| Compound | Metric | Concentration | Result |
| This compound (inferred from Tubuloside B) | Cell Viability | 1, 10, 100 mg/L | Attenuated TNFα-induced apoptosis[1] |
| Apoptosis | 1, 10, 100 mg/L | Inhibited caspase-3 activity[1] | |
| Oxidative Stress | 1, 10, 100 mg/L | Reduced intracellular ROS[1] | |
| Curcumin | Cell Viability | 40 µmol/L | Rescued MPP+ induced toxicity[2] |
| Apoptosis | 40 µmol/L | Inhibited apoptosis[2][3] | |
| Oxidative Stress | - | Reduced cellular damage by regulating mitochondrial dysfunction and OS[4][5] | |
| Resveratrol | Cell Viability | 50 μM | Restored cell viability to ~80% in MPP+ treated cells[6] |
| Apoptosis | 5 μM | Attenuated DA-induced cytotoxicity and rescued loss of MMP[7][8] | |
| Oxidative Stress | - | Reduces intracellular oxidative stress[8] | |
| Quercetin | Cell Viability | 10 μM | Significantly inhibited ferroptosis[9] |
| Apoptosis | 50 nM | Alleviated 6-OHDA-caused apoptosis[10] | |
| Oxidative Stress | - | Suppressed overproduction of lipid ROS[9] |
Experimental Methodologies
The data presented in this guide are based on standardized experimental protocols designed to assess the neuroprotective potential of natural compounds.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line in neurotoxicity and neurodegenerative disease research.
-
Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is used to induce a Parkinson's disease-like pathology in the cells. This is achieved by exposing the cells to a specific concentration of MPP+ for a defined period, typically 24 hours.
-
Compound Treatment: Prior to or concurrently with MPP+ exposure, the cells are treated with varying concentrations of the test compounds (this compound, Curcumin, Resveratrol, or Quercetin).
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity reflects a loss of viable cells due to toxicity.
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis.
-
Flow Cytometry with Annexin V/PI Staining: This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.
-
-
Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA. An increase in ROS is a hallmark of oxidative stress.
-
Lipid Peroxidation Assay: This assay measures the extent of oxidative damage to lipids, a key consequence of oxidative stress.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways and the general experimental workflow.
Caption: PI3K/Akt signaling pathway activated by natural compounds.
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[11] Many natural products, including those discussed here, are believed to exert their neuroprotective effects by activating this pathway. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and regulates downstream targets involved in cell survival and apoptosis, such as the Bcl-2 family of proteins and caspases.
Caption: General workflow for evaluating neuroprotective effects.
This workflow outlines the standard procedure for assessing the neuroprotective efficacy of natural compounds in an in vitro model of neurotoxicity.
Concluding Remarks
While direct comparative studies are still emerging, the available evidence suggests that this compound holds significant promise as a neuroprotective agent. Its inferred activities, based on structurally similar compounds, in enhancing cell viability, reducing apoptosis, and combating oxidative stress are comparable to those of well-established neuroprotective natural products like curcumin, resveratrol, and quercetin. The activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, appears to be a common mechanism of action for these compounds. Further head-to-head comparative studies are warranted to definitively establish the relative potency of this compound and to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. This guide serves as a foundational resource for researchers to design and interpret future investigations in this critical area of drug discovery.
References
- 1. Protective effect of tubuloside B on TNFalpha-induced apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Curcumin Protects an SH-SY5Y Cell Model of Parkinson's Disease Against Toxic Injury by Regulating HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin protects against MPP+-induced neurotoxicity in SH-SY5Y cells by modulating the TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol-Enhanced Human Neural Stem Cell-Derived Exosomes Mitigate MPP+-Induced Neurotoxicity Through Activation of AMPK and Nrf2 Pathways and Inhibition of the NLRP3 Inflammasome in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 8. Resveratrol protects SH-SY5Y neuroblastoma cells from apoptosis induced by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin Protects against MPP+/MPTP-Induced Dopaminergic Neuron Death in Parkinson's Disease by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
A Comparative Analysis of Jasminoside B and Other Related Jasminosides for Researchers and Drug Development Professionals
A detailed examination of the therapeutic potential of Jasminoside B, a naturally occurring iridoid glycoside, reveals its promising antioxidant, anti-inflammatory, and neuroprotective properties. This guide offers a side-by-side comparison with other notable jasminosides, supported by available experimental data and detailed methodologies, to assist researchers and professionals in the field of drug discovery and development.
This compound, primarily isolated from the medicinal plant Gardenia jasminoides, belongs to a class of compounds known as jasminosides. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. While extensive research has been conducted on related compounds like Geniposide, a major iridoid glycoside from the same plant, specific quantitative data for this compound remains comparatively limited. This guide aims to synthesize the available information to provide a clear comparative perspective.
Comparative Analysis of Bioactivities
To facilitate a clear comparison, the following table summarizes the available quantitative data on the bioactivities of this compound and other relevant jasminosides. It is important to note that direct comparative studies are scarce, and the data presented is compiled from various independent research efforts.
| Compound | Biological Activity | Assay | Key Findings |
| This compound | Anti-inflammatory, Antioxidant, Neuroprotective | - | While specific IC50 values for antioxidant and anti-inflammatory assays are not readily available in the current literature, studies suggest these activities are significant.[1] Further quantitative analysis is required to establish a precise comparative efficacy. |
| Geniposide | Neuroprotective | Multiple in vitro and in vivo models | Protects neurons from oxidative damage by increasing the expression of anti-apoptotic proteins like Bcl-2 and heme oxygenase-1 (HO-1).[1] It also modulates signaling pathways such as RAGE-mediated signaling, NF-κB, and PI3K/Akt/GSK-3β/CREB to exert its neuroprotective effects.[2][3][4] |
| Jasminum sp. Extracts | Antioxidant | DPPH radical scavenging assay | Ethanolic extracts of various Jasminum species have demonstrated significant antioxidant activity. For instance, the ethanolic extract of Jasminum auriculatum showed a notable capacity to scavenge DPPH radicals. |
| Jasminum sp. Extracts | Anti-inflammatory | Nitric oxide (NO) scavenging assay | Methanolic extracts of Jasminum grandiflorum leaves have been shown to significantly inhibit nitric oxide release in vitro, indicating potent anti-inflammatory properties.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key in vitro assays mentioned in this guide.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from deep violet to light yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compound (e.g., this compound) and a positive control (e.g., Ascorbic acid) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A defined volume of the sample solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammatory processes.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) and various concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a specific duration (e.g., 150 minutes).
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the incubated solution.
-
Measurement: The absorbance of the resulting chromophore is measured at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from the plot of percentage scavenging against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which jasminosides exert their effects is fundamental for targeted drug development. While the specific signaling pathways for this compound are still under investigation, insights can be drawn from studies on related iridoid glycosides and other neuroprotective phytochemicals.
Potential Neuroprotective Signaling Pathway for this compound
The neuroprotective effects of many natural compounds are often mediated through the activation of pro-survival signaling cascades and the inhibition of apoptotic pathways. A plausible mechanism for this compound involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway, which subsequently activates downstream pathways like the PI3K/Akt and Nrf2-ARE pathways.
Caption: Potential neuroprotective signaling pathway of this compound.
General Experimental Workflow for Bioactivity Screening
The process of evaluating the biological activities of a natural compound like this compound typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.
Caption: General experimental workflow for bioactivity screening.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
